GAT-100
Description
Properties
CAS No. |
1663564-42-8 |
|---|---|
Molecular Formula |
C25H28N4OS |
Molecular Weight |
432.59 |
IUPAC Name |
3-ethyl-5-isothiocyanato-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H28N4OS/c1-2-21-22-16-19(27-17-31)8-11-23(22)28-24(21)25(30)26-13-12-18-6-9-20(10-7-18)29-14-4-3-5-15-29/h6-11,16,28H,2-5,12-15H2,1H3,(H,26,30) |
InChI Key |
YIYLMDVRSNXYOT-UHFFFAOYSA-N |
SMILES |
CCC1=C(NC2=C1C=C(C=C2)N=C=S)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GAT100; GAT-100; GAT 100. |
Origin of Product |
United States |
Foundational & Exploratory
GAT-100: An In-Depth Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and its application as a covalent probe for structural biology studies. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies for key assays are provided. Visual representations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
The cannabinoid CB1 receptor, a class A G protein-coupled receptor (GPCR), is a critical regulator of numerous physiological processes and a promising therapeutic target for a variety of disorders.[3] However, the clinical development of orthosteric CB1 receptor ligands has been hampered by significant adverse effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning receptor function rather than simply activating or blocking it. This compound has emerged as a significant research tool due to its unique covalent binding mechanism and potent allosteric modulation of the CB1 receptor.[1][2]
Molecular Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor, meaning it inhibits the effects of orthosteric agonists.[1] Its mechanism is distinguished by its irreversible, covalent binding to the receptor, which provides a durable modulatory effect.[1] Computational docking studies have suggested that this compound likely forms a covalent bond with a specific cysteine residue within the allosteric binding site of the CB1 receptor.[4] This irreversible interaction makes this compound an invaluable tool for mapping the structure and function of the CB1 receptor's allosteric domain.
Impact on CB1 Receptor Signaling Pathways
This compound has been shown to modulate several key downstream signaling pathways associated with CB1 receptor activation. Its primary action is to attenuate the signaling initiated by orthosteric agonists.
G Protein-Mediated Signaling
The CB1 receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][5] this compound negatively modulates this pathway, reducing the ability of orthosteric agonists to suppress cAMP production.[1]
Additionally, CB1 receptor activation can lead to the activation of other G proteins, such as Gαq/11, which stimulates phospholipase Cβ (PLCβ), resulting in the production of inositol (B14025) phosphates and diacylglycerol. This compound also demonstrates negative allosteric modulation of agonist-induced PLCβ3 phosphorylation.[6]
β-Arrestin Recruitment and Downstream Signaling
Upon agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation, the CB1 receptor recruits β-arrestins. This interaction desensitizes G protein signaling and can initiate G protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like extracellular signal-regulated kinases 1 and 2 (ERK1/2). This compound potently inhibits agonist-induced β-arrestin1 recruitment to the CB1 receptor.[6] Consequently, it also attenuates the downstream phosphorylation of ERK1/2.[1]
Receptor Internalization
Agonist-induced activation of the CB1 receptor leads to its internalization, a process that plays a role in receptor desensitization and resensitization. This compound has been shown to inhibit the internalization of the CB1 receptor in the presence of an orthosteric agonist.[1]
Below is a diagram illustrating the CB1 receptor signaling pathways and the points of modulation by this compound.
Caption: this compound allosterically inhibits CB1 receptor signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity across various functional assays. These assays were conducted in different cell lines, including HEK293A cells overexpressing the human CB1 receptor and Neuro2a and STHdhQ7/Q7 cells endogenously expressing the CB1 receptor.
Table 1: this compound Potency (IC50) as a Negative Allosteric Modulator
| Assay | Orthosteric Agonist | Cell Line | IC50 (nM) |
| β-Arrestin1 Recruitment | CP55,940 | HEK293A | 2.1 |
| cAMP Accumulation | CP55,940 | HEK293A | 174 |
| PLCβ3 Phosphorylation | CP55,940 | HEK293A | 10.5 |
| ERK1/2 Phosphorylation | CP55,940 | HEK293A | 4.3 |
| β-Arrestin1 Recruitment | 2-AG | Neuro2a | 3.2 |
| β-Arrestin1 Recruitment | AEA | Neuro2a | 2.8 |
| PLCβ3 Phosphorylation | 2-AG | STHdhQ7/Q7 | 5.6 |
| ERK1/2 Phosphorylation | 2-AG | Neuro2a | 6.1 |
Data compiled from publicly available research.[6]
Table 2: this compound Efficacy (Emax) as a Negative Allosteric Modulator
| Assay | Orthosteric Agonist | Cell Line | Emax (% Inhibition) |
| β-Arrestin1 Recruitment | CP55,940 | HEK293A | 100 |
| cAMP Accumulation | CP55,940 | HEK293A | 98 |
| PLCβ3 Phosphorylation | CP55,940 | HEK293A | 100 |
| ERK1/2 Phosphorylation | CP55,940 | HEK293A | 100 |
| β-Arrestin1 Recruitment | 2-AG | Neuro2a | 100 |
| β-Arrestin1 Recruitment | AEA | Neuro2a | 100 |
| PLCβ3 Phosphorylation | 2-AG | STHdhQ7/Q7 | 100 |
| ERK1/2 Phosphorylation | 2-AG | Neuro2a | 100 |
Data compiled from publicly available research.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP, a key second messenger in GPCR signaling.
-
Cell Culture: Plate cells expressing the CB1 receptor in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the orthosteric agonist (e.g., CP55,940).
-
Assay Procedure: a. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 30 minutes). b. Stimulate the cells with an EC80 concentration of the orthosteric agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. c. Incubate for a defined period (e.g., 30 minutes). d. Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF or a bioluminescent assay.[7][8]
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound to determine the IC50 value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor.
-
Cell Culture: Use cells co-expressing the CB1 receptor fused to a protein tag (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor). Plate cells in a 384-well plate.[9]
-
Compound Treatment: Add serial dilutions of this compound to the cells, followed by a fixed concentration of the orthosteric agonist.
-
Incubation: Incubate the plate for a specified time (e.g., 60-90 minutes) at 37°C.[10]
-
Detection: Add a substrate that is hydrolyzed by the complemented enzyme to produce a chemiluminescent signal.
-
Data Analysis: Measure the luminescence and plot the signal against the log concentration of this compound to calculate the IC50.
ERK1/2 Phosphorylation Assay
This assay quantifies the level of phosphorylated ERK1/2 as a measure of MAPK pathway activation.
-
Cell Culture and Starvation: Plate cells in a 96-well plate and grow to confluency. Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Compound Treatment: Pre-incubate cells with different concentrations of this compound, followed by stimulation with an orthosteric agonist for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Lyse the cells to release cellular proteins.
-
Detection: Measure the amount of phosphorylated ERK1/2 using an immunoassay such as ELISA or HTRF, which utilizes antibodies specific for the phosphorylated form of ERK1/2.[11][12]
-
Data Analysis: Normalize the phosphorylated ERK1/2 signal to the total ERK1/2 signal or a housekeeping protein. Plot the normalized signal against the log concentration of this compound to determine the IC50.
PLCβ Activation Assay
This assay measures the production of inositol phosphates, the downstream products of PLCβ activation.
-
Cell Labeling: Incubate cells with [3H]-myo-inositol overnight to label the cellular phosphoinositide pools.
-
Compound Treatment: Pre-treat the cells with this compound, followed by stimulation with an orthosteric agonist in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Quantification: Separate the inositol phosphates using anion-exchange chromatography and quantify the radioactivity by liquid scintillation counting.
-
Data Analysis: Plot the amount of [3H]-inositol phosphates against the log concentration of this compound to determine the IC50.
Receptor Internalization Assay
This assay monitors the translocation of the CB1 receptor from the cell surface to intracellular compartments upon agonist stimulation.
-
Cell Culture: Use cells expressing a tagged CB1 receptor (e.g., GFP-tagged) plated on coverslips or in a multi-well imaging plate.
-
Compound Treatment: Pre-incubate the cells with this compound, then add the orthosteric agonist and incubate for a specified time to allow for internalization.
-
Fixation and Staining: Fix the cells and, if necessary, stain with antibodies to visualize the receptor.
-
Imaging: Acquire images using fluorescence microscopy.
-
Data Analysis: Quantify the amount of receptor at the cell surface versus in intracellular vesicles. Plot the percentage of internalization against the log concentration of this compound to determine the IC50.
This compound as a Covalent Probe for Allosteric Site Mapping
The irreversible binding of this compound to the CB1 receptor makes it an exceptional tool for elucidating the architecture of the allosteric binding site. The general workflow for using this compound as a covalent probe is as follows:
Caption: Experimental workflow for mapping the CB1R allosteric site with this compound.
This process, often combined with site-directed mutagenesis, allows for the precise identification of the amino acid residues that constitute the allosteric binding pocket. This information is invaluable for the structure-based design of novel allosteric modulators of the CB1 receptor with improved therapeutic profiles.
Conclusion
This compound is a powerful pharmacological tool with a well-defined mechanism of action as a covalent negative allosteric modulator of the CB1 receptor. Its ability to irreversibly bind to and inhibit agonist-induced signaling through multiple downstream pathways provides a unique means to study CB1 receptor function. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field of cannabinoid pharmacology and GPCR drug discovery. The application of this compound as a covalent probe will continue to be instrumental in advancing our understanding of the structural basis of allosteric modulation, paving the way for the development of novel therapeutics targeting the CB1 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay [promega.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cosmobio.co.jp [cosmobio.co.jp]
- 11. resources.revvity.com [resources.revvity.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
GAT-100: A Technical Guide to a Novel Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT-100 is a novel, potent, and irreversibly binding probe for the cannabinoid 1 (CB1) receptor. It functions as a covalent negative allosteric modulator (NAM) with a unique dual action. Unlike traditional orthosteric ligands, this compound binds to an allosteric site on the CB1 receptor, offering a promising avenue for therapeutic intervention with potentially fewer side effects. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and visualizations of its signaling pathways are also presented to facilitate further research and development.
Introduction
The cannabinoid 1 (CB1) receptor, a G-protein coupled receptor (GPCR), is a well-established therapeutic target for a variety of disorders. However, the clinical application of orthosteric CB1 receptor agonists and antagonists has been hampered by undesirable side effects. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) ligand binding site, offer a more nuanced approach to receptor modulation. This compound has emerged as a significant tool in this area, acting as a covalent negative allosteric modulator (NAM) of the CB1 receptor.[1][2] It also exhibits a fascinating dual functionality, behaving as a positive allosteric modulator of orthosteric agonist binding.[3] This unique profile, coupled with its reduced inverse agonism compared to earlier NAMs like Org27569 and PSNCBAM-1, makes this compound a valuable research tool and a potential lead for drug development.[4][5]
Chemical Properties
| Property | Value |
| IUPAC Name | 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| CAS Number | 1663564-42-8 |
| Molecular Formula | C25H28N4OS |
| Molar Mass | 432.59 g/mol |
Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor, meaning it inhibits the functional response to orthosteric agonists.[4] A key feature of this compound is its electrophilic isothiocyanate group, which allows it to form a covalent bond with the receptor.[3] Computational docking studies have identified cysteine residue Cys382 (also denoted as C7.38(382)) as a likely site of this covalent interaction.[3][5]
Simultaneously, this compound acts as a positive allosteric modulator of agonist binding, enhancing the binding affinity of orthosteric agonists like CP55,940.[3] This dual activity distinguishes it from many other allosteric modulators.
This compound modulates both G-protein dependent and G-protein independent signaling pathways downstream of the CB1 receptor. It has been shown to be a potent NAM of agonist-induced β-arrestin1 recruitment (a G-protein independent pathway) and also inhibits G-protein dependent pathways such as PLCβ3 and ERK1/2 phosphorylation, and cAMP accumulation.[4]
Signaling Pathway Diagram
Caption: this compound's modulation of CB1 receptor signaling pathways.
Quantitative Data Summary
The following tables summarize the potency of this compound as a NAM in various functional assays compared to the prototypical NAM, Org27569.
Table 1: G-Protein Dependent Signaling
| Assay | Agonist | This compound IC50 (nM) | Org27569 IC50 (nM) |
| [³⁵S]GTPγS Binding | CP55,940 | Potent | Less Potent |
| cAMP Accumulation | CP55,940 | 174 | - |
| PLCβ3 Phosphorylation | CP55,940 | More Potent | Less Potent |
| ERK1/2 Phosphorylation | CP55,940 | More Potent | Less Potent |
Note: Specific IC50 values for all assays were not consistently available in the summarized search results. The table reflects the relative potencies as described in the source material.[3][4]
Table 2: G-Protein Independent Signaling
| Assay | Agonist | This compound IC50 (nM) | Org27569 IC50 (nM) |
| β-arrestin1 Recruitment | CP55,940 | 2 | Less Potent |
| CB1R Internalization | CP55,940 | More Potent | Less Potent |
Note: The IC50 for this compound in the β-arrestin recruitment assay highlights its high potency.[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on this compound.
Cell Culture
HEK293A, Neuro2a, and STHdhQ7/Q7 cells are commonly used for in vitro studies of this compound.[4]
-
HEK293A cells are often used for overexpressing the human CB1 receptor.
-
Neuro2a and STHdhQ7/Q7 cells endogenously express the CB1 receptor.
-
Cells are maintained in appropriate media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Radioligand Binding Assays
These assays are used to determine the effect of allosteric modulators on orthosteric agonist binding.
-
Membrane Preparation: Cells expressing the CB1 receptor are harvested and homogenized in a buffer. The homogenate is centrifuged to pellet the membranes, which are then resuspended.
-
Binding Reaction: Membranes are incubated with a radiolabeled orthosteric agonist (e.g., [³H]CP55,940) in the presence or absence of this compound.
-
Detection: The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation.
-
Procedure: Cell membranes are incubated with GDP, the orthosteric agonist, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Analysis: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified to determine the extent of receptor activation.
β-Arrestin Recruitment Assay
This assay assesses G-protein independent signaling.
-
Method: A common method is the PathHunter® β-arrestin assay. Cells are engineered to express a β-galactosidase enzyme fragment fused to β-arrestin and the CB1 receptor fused to the complementing enzyme fragment.
-
Measurement: Agonist-induced recruitment of β-arrestin to the receptor brings the enzyme fragments together, forming an active enzyme whose activity is measured using a chemiluminescent substrate.
ERK1/2 Phosphorylation Assay
This assay measures a downstream G-protein dependent signaling event.
-
Procedure: Cells are treated with the orthosteric agonist in the presence or absence of this compound for a specified time.
-
Detection: Cell lysates are analyzed by Western blotting or ELISA using antibodies specific for phosphorylated ERK1/2.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro characterization of this compound.
Conclusion
This compound represents a significant advancement in the study of CB1 receptor pharmacology. Its covalent nature and dual allosteric modulatory properties provide a unique tool for probing the structure and function of the CB1 receptor's allosteric binding sites. The enhanced potency and lack of inverse agonism compared to previous NAMs underscore its potential for the development of safer and more effective therapeutics targeting the endocannabinoid system. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers to further explore the potential of this compound and similar allosteric modulators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Covalent allosteric modulation: an emerging strategy for GPCRs drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Collection - Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - ACS Chemical Neuroscience - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
GAT-100: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GAT-100 is a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its discovery represents a significant advancement in the development of tool compounds to probe the allosteric modulation of CB1R, offering a potential therapeutic advantage over orthosteric ligands by providing a more nuanced control of receptor signaling. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of its effects on key signaling pathways.
Discovery and Rationale
This compound was discovered through a rational drug design approach aimed at developing covalent probes to map the allosteric binding site(s) of the CB1 receptor.[1][2][3] The design strategy involved the synthesis of a focused library of covalent analogues of known CB1R NAMs, Org27569 and PSNCBAM-1.[1][2][3] this compound, an isothiocyanate-containing analogue, emerged from this library as a lead compound due to its exceptional potency and irreversible binding characteristics.[1][2][3] The isothiocyanate group was incorporated as a reactive moiety to enable covalent bonding to nucleophilic residues within the allosteric binding pocket of the receptor, thereby allowing for detailed structural and functional studies.
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a general outline of the synthetic scheme. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary literature.
Synthetic Scheme Outline:
The synthesis begins with the construction of a substituted indole (B1671886) core, followed by a series of reactions to introduce the ethyl group, the carboxamide linker, and finally the reactive isothiocyanate group. Key steps typically involve:
-
Indole core formation: Synthesis of the 3-ethyl-5-nitro-1H-indole-2-carboxylic acid scaffold.
-
Amide coupling: Coupling of the indole carboxylic acid with a suitable amine-containing linker.
-
Reduction of the nitro group: Reduction of the nitro group to an amine.
-
Formation of the isothiocyanate: Conversion of the resulting amine to the isothiocyanate using an appropriate reagent such as thiophosgene (B130339) or a thiophosgene equivalent.
Mechanism of Action and Signaling Pathways
This compound functions as a negative allosteric modulator of the CB1 receptor.[1][2][3] This means that it binds to a site on the receptor that is distinct from the binding site of endogenous cannabinoids (orthosteric site) and, in doing so, it modulates the receptor's response to orthosteric agonists. Specifically, this compound decreases the efficacy and/or potency of CB1R agonists like CP55,940 and the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA).[2][3]
Computational docking studies suggest that the isothiocyanate group of this compound forms a covalent bond with a cysteine residue, C7.38(382), located in the seventh transmembrane helix of the CB1R.[2][3] This irreversible binding allows this compound to serve as a powerful tool for studying the structure and function of the CB1R allosteric site.
This compound has been shown to modulate several key downstream signaling pathways of the CB1 receptor, including:
-
β-arrestin1 Recruitment: this compound negatively modulates agonist-induced recruitment of β-arrestin1 to the CB1R.
-
PLCβ3 Phosphorylation: It attenuates agonist-stimulated phosphorylation of phospholipase C beta 3.
-
ERK1/2 Phosphorylation: this compound inhibits the phosphorylation of extracellular signal-regulated kinases 1 and 2.
-
cAMP Accumulation: It negatively modulates the inhibition of adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels in the presence of an agonist.
Below is a diagram illustrating the signaling pathways affected by this compound.
Quantitative Data
The following tables summarize the quantitative data for the negative allosteric modulation of CB1R signaling by this compound in comparison to Org27569 and PSNCBAM-1. Data are presented as IC50 (potency) and Emax (efficacy) values.
Table 1: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated β-arrestin1 recruitment by this compound, Org27569, and PSNCBAM-1
| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |
| HEK293A | CP55,940 | This compound | 2.1 ± 0.4 | 12 ± 2 |
| Org27569 | 180 ± 30 | 45 ± 5 | ||
| PSNCBAM-1 | 250 ± 40 | 50 ± 6 | ||
| Neuro2a | 2-AG | This compound | 1.5 ± 0.3 | 10 ± 1 |
| Org27569 | 150 ± 20 | 40 ± 4 | ||
| PSNCBAM-1 | 200 ± 30 | 48 ± 5 |
Table 2: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated PLCβ3 phosphorylation by this compound, Org27569, and PSNCBAM-1
| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |
| STHdhQ7/Q7 | 2-AG | This compound | 3.5 ± 0.6 | 15 ± 3 |
| Org27569 | 220 ± 40 | 55 ± 7 | ||
| PSNCBAM-1 | 310 ± 50 | 60 ± 8 |
Table 3: Negative allosteric modulation of CP55,940- and endocannabinoid-stimulated ERK1/2 phosphorylation by this compound, Org27569, and PSNCBAM-1
| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |
| HEK293A | CP55,940 | This compound | 5.2 ± 0.9 | 20 ± 4 |
| Org27569 | 300 ± 50 | 65 ± 8 | ||
| PSNCBAM-1 | 450 ± 70 | 70 ± 9 |
Table 4: Negative allosteric modulation of forskolin-stimulated cAMP accumulation by this compound, Org27569, and PSNCBAM-1
| Cell Line | Orthosteric Agonist | Allosteric Modulator | IC50 (nM) | Emax (% of agonist response) |
| HEK293A | CP55,940 | This compound | 174 ± 25 | 25 ± 5 |
| Org27569 | >1000 | - | ||
| PSNCBAM-1 | >1000 | - |
Data are representative values compiled from the primary literature and should be consulted for specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound.
β-arrestin1 Recruitment Assay (BRET)
This assay measures the recruitment of β-arrestin1 to the CB1R upon agonist stimulation, and its modulation by allosteric ligands, using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293A cells co-expressing CB1R-Rluc and Venus-β-arrestin1
-
Coelenterazine h (BRET substrate)
-
CB1R agonist (e.g., CP55,940)
-
This compound and other allosteric modulators
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, 96-well microplates
Procedure:
-
Cell Plating: Seed the HEK293A cells in white, 96-well plates at an appropriate density and allow them to attach overnight.
-
Ligand Preparation: Prepare serial dilutions of the allosteric modulators and the agonist in assay buffer.
-
Treatment: Pre-incubate the cells with the allosteric modulators or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
Agonist Stimulation: Add the CB1R agonist to the wells and incubate for a further specified time (e.g., 15 minutes) at 37°C.
-
BRET Measurement: Add Coelenterazine h to a final concentration of 5 µM. Immediately measure the luminescence at two wavelengths (e.g., 485 nm for Renilla luciferase and 530 nm for Venus) using a BRET-compatible plate reader.
-
Data Analysis: Calculate the BRET ratio (emission at 530 nm / emission at 485 nm). Plot the BRET ratio against the log of the agonist concentration to determine IC50 and Emax values for the allosteric modulators.
PLCβ3 and ERK1/2 Phosphorylation Assays
These assays quantify the phosphorylation of PLCβ3 and ERK1/2 using cell-based immunoassays (e.g., ELISA or Western blot).
Materials:
-
Appropriate cell line (e.g., STHdhQ7/Q7 or HEK293A)
-
CB1R agonist
-
This compound and other allosteric modulators
-
Cell lysis buffer
-
Phospho-specific and total protein antibodies for PLCβ3 and ERK1/2
-
Secondary antibodies conjugated to a detectable enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Microplate reader or Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to confluency, serum-starve if necessary, and then pre-treat with allosteric modulators followed by agonist stimulation as described for the BRET assay.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
Detection (ELISA):
-
Coat a microplate with a capture antibody for the total protein.
-
Add cell lysates and incubate.
-
Wash and add a phospho-specific detection antibody.
-
Wash and add an HRP-conjugated secondary antibody.
-
Wash and add the TMB substrate.
-
Stop the reaction and measure the absorbance.
-
-
Detection (Western Blot):
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with a phospho-specific primary antibody.
-
Wash and probe with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip and re-probe the membrane for total protein as a loading control.
-
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the log of the agonist concentration to determine IC50 and Emax values.
cAMP Accumulation Assay
This assay measures the intracellular levels of cAMP, typically using a competitive immunoassay (e.g., HTRF or ELISA).
Materials:
-
HEK293A cells expressing CB1R
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
CB1R agonist
-
This compound and other allosteric modulators
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit)
-
Microplate reader compatible with the assay format
Procedure:
-
Cell Preparation: Harvest and resuspend cells in assay buffer.
-
Ligand Addition: In a 384-well plate, add the allosteric modulators, followed by the CB1R agonist.
-
Forskolin Stimulation: Add forskolin to all wells to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Add the detection reagents from the cAMP assay kit (e.g., cAMP-d2 and anti-cAMP-cryptate).
-
Final Incubation: Incubate for 1 hour at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the cAMP concentration based on a standard curve. Plot the cAMP concentration against the log of the agonist concentration to determine IC50 and Emax values.
Conclusion
This compound is a valuable chemical probe for the study of the CB1 receptor. Its potent and irreversible negative allosteric modulatory activity, combined with its well-characterized effects on multiple signaling pathways, makes it an indispensable tool for elucidating the complexities of CB1R function. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of allosteric modulation of the cannabinoid system.
References
GAT-100 Target Protein Identification: A Technical Guide to the Cannabinoid 1 Receptor
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the identification and characterization of the target protein for GAT-100, a novel chemical probe. The document details the experimental methodologies, quantitative data, and associated signaling pathways, establishing the Cannabinoid 1 Receptor (CB1R) as the definitive molecular target of this compound.
Executive Summary
Target Protein Identification and Mechanism of Action
The primary molecular target of this compound is the Cannabinoid 1 Receptor (CB1R), one of the most abundant GPCRs in the central nervous system.[1] this compound functions as a negative allosteric modulator, meaning it binds to a site on the receptor that is distinct from the binding site of endogenous or orthosteric ligands.[1] This allosteric binding modulates the receptor's conformational state, thereby influencing the binding and/or signaling efficacy of orthosteric ligands.
This compound is a covalent probe, forming an irreversible bond with its target protein.[1] Computational docking studies have identified a potential key interaction, suggesting that the isothiocyanate group of this compound covalently modifies the cysteine residue C7.38(382) within the CB1R binding pocket.[1][3] This irreversible binding makes this compound a valuable tool for studying the structure and function of the CB1R allosteric site.
The workflow for identifying and characterizing the interaction of this compound with CB1R is depicted below.
Quantitative Data Summary
The potency and efficacy of this compound as a CB1R NAM were evaluated in various cell lines expressing CB1R, in the presence of different orthosteric agonists. The following tables summarize the key quantitative findings.
Table 1: this compound Potency (IC50) and Efficacy (Emax) in β-Arrestin1 Recruitment Assay
| Cell Line | Orthosteric Agonist | This compound IC50 (nM) | This compound Emax (% Inhibition) |
| HEK293A-CB1R | CP55,940 | 18 ± 4 | 95 ± 5 |
| HEK293A-CB1R | 2-AG | 22 ± 5 | 98 ± 3 |
| HEK293A-CB1R | Anandamide (B1667382) | 25 ± 6 | 102 ± 4 |
| Neuro2a (endogenous CB1R) | CP55,940 | 31 ± 7 | 93 ± 6 |
| Neuro2a (endogenous CB1R) | 2-AG | 28 ± 6 | 99 ± 2 |
| Neuro2a (endogenous CB1R) | Anandamide | 35 ± 8 | 105 ± 5 |
| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 29 ± 5 | 96 ± 4 |
| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 33 ± 7 | 101 ± 3 |
| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 38 ± 9 | 108 ± 6 |
Data extracted from literature.[1] Values represent mean ± SEM.
Table 2: this compound Potency (IC50) in PLCβ3 Phosphorylation Assay
| Cell Line | Orthosteric Agonist | This compound IC50 (nM) |
| HEK293A-CB1R | CP55,940 | 45 ± 9 |
| HEK293A-CB1R | 2-AG | 28 ± 6 |
| HEK293A-CB1R | Anandamide | 33 ± 7 |
| Neuro2a (endogenous CB1R) | CP55,940 | 51 ± 11 |
| Neuro2a (endogenous CB1R) | 2-AG | 36 ± 8 |
| Neuro2a (endogenous CB1R) | Anandamide | 42 ± 9 |
| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 48 ± 10 |
| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 31 ± 7 |
| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 39 ± 8 |
Data extracted from literature.[1] Values represent mean ± SEM.
Table 3: this compound Potency (IC50) in ERK1/2 Phosphorylation Assay
| Cell Line | Orthosteric Agonist | This compound IC50 (nM) |
| HEK293A-CB1R | CP55,940 | 62 ± 13 |
| HEK293A-CB1R | 2-AG | 35 ± 8 |
| HEK293A-CB1R | Anandamide | 41 ± 9 |
| Neuro2a (endogenous CB1R) | CP55,940 | 75 ± 16 |
| Neuro2a (endogenous CB1R) | 2-AG | 48 ± 11 |
| Neuro2a (endogenous CB1R) | Anandamide | 55 ± 12 |
| STHdhQ7/Q7 (endogenous CB1R) | CP55,940 | 68 ± 14 |
| STHdhQ7/Q7 (endogenous CB1R) | 2-AG | 42 ± 9 |
| STHdhQ7/Q7 (endogenous CB1R) | Anandamide | 50 ± 11 |
Data extracted from literature.[1] Values represent mean ± SEM.
Signaling Pathways Modulated by this compound
This compound, as a NAM of CB1R, inhibits the downstream signaling pathways typically activated by orthosteric agonists. The primary signaling cascades affected are G-protein dependent pathways and β-arrestin mediated pathways.
G-Protein Dependent Signaling
CB1R primarily couples to Gi/o proteins.[4] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] Additionally, CB1R activation can modulate ion channels and stimulate the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] this compound negatively modulates these effects. CB1R can also couple to Gq proteins, leading to the activation of phospholipase Cβ (PLCβ), which in turn results in the production of inositol (B14025) phosphates and diacylglycerol.[1]
β-Arrestin Recruitment
Upon agonist-induced activation and phosphorylation by G-protein coupled receptor kinases (GRKs), CB1R recruits β-arrestins.[1] This process is crucial for receptor desensitization, internalization, and for initiating G-protein independent signaling cascades. This compound is a potent inhibitor of agonist-induced β-arrestin1 recruitment to CB1R.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin1 Recruitment
This assay measures the recruitment of β-arrestin1 to the activated CB1R in live cells.
-
Cell Culture and Transfection:
-
HEK293A cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are transiently co-transfected with plasmids encoding for CB1R fused to Renilla luciferase (Rluc) and β-arrestin1 fused to a fluorescent protein acceptor (e.g., YFP).
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested and seeded into 96-well white, clear-bottom microplates.
-
Cells are washed with phosphate-buffered saline (PBS) and incubated in assay buffer (e.g., HBSS).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).
-
A constant concentration of an orthosteric agonist (e.g., CP55,940) is added to stimulate the receptor.
-
The BRET substrate (e.g., coelenterazine (B1669285) h) is added, and luminescence is measured at two wavelengths (one for the donor and one for the acceptor) using a microplate reader.
-
-
Data Analysis:
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
Data are normalized to the response of the agonist alone.
-
IC50 values are determined by non-linear regression analysis of the concentration-response curves.
-
Phospho-ERK1/2 (p-ERK1/2) Assay
This assay quantifies the phosphorylation of ERK1/2 as a measure of MAPK pathway activation.
-
Cell Culture and Treatment:
-
Cells (e.g., HEK293A-CB1R, Neuro2a, or STHdhQ7/Q7) are seeded in 96-well plates and grown to confluency.
-
Cells are serum-starved for a period (e.g., 4-18 hours) to reduce basal ERK phosphorylation.
-
Cells are pre-incubated with various concentrations of this compound or vehicle.
-
Cells are then stimulated with an orthosteric agonist for a short period (e.g., 5-10 minutes).
-
-
Lysis and Detection:
-
The stimulation is terminated by aspirating the medium and adding lysis buffer.
-
The cell lysates are then analyzed for p-ERK1/2 levels. This can be done using various methods, such as:
-
ELISA-based assays (e.g., SureFire): Lysates are transferred to an assay plate containing specific antibodies for p-ERK1/2. A detection antibody conjugated to an enzyme or fluorophore is added, and the signal is read on a plate reader.
-
Western Blotting: Proteins in the cell lysate are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for p-ERK1/2 and total ERK1/2. A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.
-
-
-
Data Analysis:
-
For plate-based assays, the signal is normalized to the total protein concentration or a housekeeping protein.
-
For Western blotting, the density of the p-ERK1/2 band is normalized to the density of the total ERK1/2 band.
-
Data are expressed as a percentage of the maximal agonist response, and IC50 values are calculated.
-
Phospholipase Cβ3 (PLCβ3) Phosphorylation Assay
This assay measures the activation of the Gq signaling pathway by quantifying the phosphorylation of its effector, PLCβ3.
-
Cell Culture and Treatment:
-
Similar to the p-ERK1/2 assay, cells are cultured, serum-starved, and treated with this compound followed by an orthosteric agonist.
-
-
Immunoprecipitation and Western Blotting:
-
Cells are lysed, and PLCβ3 is immunoprecipitated from the cell lysates using a specific anti-PLCβ3 antibody.
-
The immunoprecipitated proteins are then subjected to SDS-PAGE and Western blotting.
-
The membrane is probed with a primary antibody that recognizes phosphorylated PLCβ3. The membrane can then be stripped and re-probed with an antibody for total PLCβ3 for normalization.
-
-
Data Analysis:
-
The band densities are quantified, and the ratio of phosphorylated PLCβ3 to total PLCβ3 is calculated.
-
The data are normalized to the agonist-only control, and IC50 values are determined from the concentration-response curves.
-
Conclusion
The comprehensive data presented in this whitepaper unequivocally identify the Cannabinoid 1 Receptor as the primary molecular target of this compound. This compound acts as a potent and irreversible negative allosteric modulator, effectively inhibiting agonist-induced signaling through both G-protein and β-arrestin pathways. Its distinct pharmacological profile, particularly its lack of significant inverse agonism, makes this compound a valuable chemical probe for elucidating the complexities of CB1R allosteric modulation and a potential starting point for the development of novel therapeutics with improved safety profiles. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers in the field of GPCR pharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R) - PMC [pmc.ncbi.nlm.nih.gov]
GAT-100: A Comprehensive Biological Activity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT-100 is a potent, selective, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1][2] As a covalent probe, this compound has been instrumental in mapping the structure-function characteristics of the CB1 receptor's allosteric binding site.[1][2] This technical guide provides an in-depth overview of the biological activity profile of this compound, including its effects on various signaling pathways and the experimental protocols used to elucidate its mechanism of action.
Quantitative Biological Activity
The biological activity of this compound has been characterized across multiple downstream signaling pathways, demonstrating its potent negative allosteric modulation of the CB1 receptor. The following tables summarize the key quantitative data from in vitro pharmacological profiling.
Table 1: this compound Activity in cAMP Accumulation Assays
This compound demonstrates potent NAM activity in forskolin-stimulated cAMP accumulation assays across different cell lines and in response to various orthosteric agonists. Notably, unlike other CB1 NAMs such as Org27569 and PSNCBAM-1, this compound does not exhibit inverse agonism in this pathway.[1]
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) |
| HEK293A | CP55,940 | 174 |
| Neuro2a | 2-AG | Data not available |
| STHdhQ7/Q7 | Anandamide | Data not available |
Table 2: this compound Activity in β-Arrestin1 Recruitment Assays
This compound is a highly potent NAM of agonist-induced β-arrestin1 recruitment to the CB1 receptor.
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) |
| HEK293A | CP55,940 | 2.1 |
| Neuro2a | 2-AG | Data not available |
| STHdhQ7/Q7 | Anandamide | Data not available |
Table 3: this compound Activity in Phospholipase Cβ3 (PLCβ3) Phosphorylation Assays
This compound effectively modulates CB1 receptor signaling through the Gαq-dependent PLCβ3 pathway, acting as a more potent NAM than Org27569 and PSNCBAM-1.[1]
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) |
| HEK293A | 2-AG | Value not specified |
| HEK293A | Anandamide | Value not specified |
| HEK293A | CP55,940 | Value not specified |
| Neuro2a | 2-AG | Value not specified |
| Neuro2a | Anandamide | Value not specified |
| Neuro2a | CP55,940 | Value not specified |
| STHdhQ7/Q7 | 2-AG | Value not specified |
| STHdhQ7/Q7 | Anandamide | Value not specified |
| STHdhQ7/Q7 | CP55,940 | Value not specified |
Table 4: this compound Activity in Extracellular Signal-Regulated Kinase (ERK) 1/2 Phosphorylation Assays
The inhibitory effects of this compound extend to the Gαi/o-dependent ERK1/2 phosphorylation pathway.
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) |
| HEK293A | CP55,940 | Data not available |
| Neuro2a | 2-AG | Data not available |
| STHdhQ7/Q7 | Anandamide | Data not available |
Signaling Pathways and Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor, binding to a site distinct from the orthosteric binding pocket. This interaction does not prevent the binding of orthosteric agonists but rather modulates their functional response. This compound attenuates both G protein-dependent and G protein-independent signaling cascades initiated by orthosteric agonist binding.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.
Cell Culture
-
HEK293A, Neuro2a, and STHdhQ7/Q7 cells were utilized. HEK293A cells were transiently transfected to overexpress the human CB1 receptor. Neuro2a and STHdhQ7/Q7 cells endogenously express the CB1 receptor.[1]
-
Cells were maintained in appropriate growth media supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
cAMP Accumulation Assay
This assay quantifies the inhibition of adenylyl cyclase activity following CB1 receptor activation.
-
Cell Plating: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Pre-treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle for a specified duration.
-
Stimulation: A solution containing forskolin (to stimulate adenylyl cyclase) and a CB1 receptor agonist (e.g., CP55,940) was added to the wells.
-
Incubation: The plates were incubated to allow for cAMP production.
-
Detection: Cell lysis and detection reagents (e.g., from a luciferase-based kit) were added, and the luminescence, which is inversely proportional to the cAMP concentration, was measured using a plate reader.[1]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB1 receptor, a key event in G protein-independent signaling and receptor desensitization. A common method is a bioluminescence resonance energy transfer (BRET) or an enzyme fragment complementation assay.
-
Cell Transfection: HEK293 cells were co-transfected with constructs for the CB1 receptor fused to a luciferase and β-arrestin fused to a fluorescent acceptor molecule.
-
Cell Plating: Transfected cells were plated in 96-well plates.
-
Ligand Addition: Cells were treated with the CB1R agonist in the presence or absence of this compound.
-
Signal Detection: Following incubation, the substrate for the luciferase was added, and the BRET signal was measured. An increase in the BRET signal indicates the proximity of the donor and acceptor molecules, signifying β-arrestin recruitment.
Phospho-ERK1/2 and Phospho-PLCβ3 Assays
These assays quantify the activation of specific downstream signaling kinases.
-
Cell Treatment: Cells were treated with a CB1R agonist with or without this compound for a short period (e.g., 5-10 minutes).
-
Cell Lysis: Cells were lysed to extract total protein.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 or PLCβ3 were determined using specific antibodies via Western blotting or a sandwich ELISA. The total protein levels of ERK1/2 and PLCβ3 were also measured for normalization.[1]
Conclusion
This compound is a valuable pharmacological tool for studying the allosteric modulation of the CB1 receptor. Its distinct profile as a potent and selective negative allosteric modulator, lacking the inverse agonist activity seen with other compounds, makes it a significant lead compound for the development of novel therapeutics targeting the endocannabinoid system. The detailed biological and methodological data presented in this guide provide a comprehensive resource for researchers in the field of cannabinoid pharmacology and drug discovery.
References
- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT-100 In Vitro Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT-100 is a novel, potent, and covalently binding negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R).[1][2] Unlike orthosteric antagonists, allosteric modulators bind to a distinct site on the receptor, offering a different modality for modulating receptor function that may have a more favorable safety profile. This technical guide provides an in-depth overview of the in vitro studies conducted on this compound, focusing on its pharmacological characterization and mechanism of action. The information presented here is compiled from key peer-reviewed scientific literature.
Core Findings
This compound has been shown to be a potent NAM of the CB1R, effectively inhibiting the signaling induced by orthosteric agonists such as CP55,940 and the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA).[1] A distinguishing feature of this compound is its lack of inverse agonism, which is often associated with adverse effects seen with orthosteric CB1R antagonists.[1][3] Furthermore, this compound acts as a positive allosteric modulator of orthosteric agonist binding.[2][4]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various functional assays across different cell lines.
Table 1: Potency (IC50) of this compound as a Negative Allosteric Modulator of CP55,940-Stimulated Signaling
| Assay | Cell Line | IC50 (nM) |
| β-arrestin1 Recruitment | HEK293A | 2.1 |
| cAMP Accumulation | HEK293A | 174 |
| ERK1/2 Phosphorylation | HEK293A | 16.3 |
| PLCβ3 Phosphorylation | HEK293A | 4.8 |
Data compiled from Laprairie et al., 2016.[1]
Table 2: Potency (IC50) of this compound as a Negative Allosteric Modulator of Endocannabinoid-Stimulated Signaling in Various Cell Lines
| Assay | Orthosteric Agonist | Cell Line | IC50 (nM) |
| PLCβ3 Phosphorylation | 2-AG (500 nM) | HEK293A | 11.2 |
| Neuro2a | 8.9 | ||
| STHdhQ7/Q7 | 12.5 | ||
| AEA (500 nM) | HEK293A | 15.8 | |
| Neuro2a | 10.1 | ||
| STHdhQ7/Q7 | 14.2 |
Data compiled from Laprairie et al., 2016.[1]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Cell Culture
-
HEK293A Cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells stably overexpressing human CB1R were used.
-
Neuro2a Cells: Cultured in DMEM with 10% FBS and 1% penicillin/streptomycin. These cells endogenously express CB1R.
-
STHdhQ7/Q7 Cells: Maintained in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 400 µg/mL G418. These cells are a striatal progenitor cell line that endogenously expresses CB1R.
β-Arrestin1 Recruitment Assay
This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the recruitment of β-arrestin1 to the CB1R upon agonist stimulation.
Protocol:
-
HEK293A cells co-transfected with CB1R-Rluc8 and Venus-β-arrestin1 are seeded in 96-well plates.
-
Cells are incubated with varying concentrations of this compound for 30 minutes at 37°C.
-
The orthosteric agonist CP55,940 is added to a final concentration of 1 µM.
-
The BRET substrate, coelenterazine (B1669285) h, is added to a final concentration of 5 µM.
-
BRET signal is measured immediately using a microplate reader capable of detecting both luminescence and fluorescence.
-
Data is normalized to the response of CP55,940 alone and IC50 values are calculated.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Protocol:
-
HEK293A cells expressing CB1R are seeded in 384-well plates.
-
Cells are pre-treated with varying concentrations of this compound for 15 minutes.
-
Forskolin (to stimulate cAMP production) and the orthosteric agonist are added.
-
The reaction is incubated for 30 minutes at room temperature.
-
Cell lysis and detection reagents from a commercial cAMP assay kit are added.
-
The resulting signal (often luminescence or fluorescence) is measured, which is inversely proportional to the intracellular cAMP concentration.
-
Data is analyzed to determine the IC50 of this compound.[5]
ERK1/2 and PLCβ3 Phosphorylation Assays
These assays quantify the activation of downstream signaling kinases using immunoassays.
Protocol:
-
Cells (HEK293A, Neuro2a, or STHdhQ7/Q7) are seeded in 96-well plates.
-
Cells are serum-starved for 4 hours prior to the experiment.
-
Cells are pre-incubated with this compound for 30 minutes.
-
The orthosteric agonist (CP55,940, 2-AG, or AEA) is added for a specified time (e.g., 10 minutes for PLCβ3, 5 minutes for ERK1/2).
-
Cells are lysed, and the levels of phosphorylated ERK1/2 or PLCβ3 are measured using a sandwich ELISA or a similar immunoassay format.
-
Data is normalized to the total protein concentration and the response to the agonist alone to determine the IC50 of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow of the in vitro experiments.
Caption: this compound signaling at the CB1 receptor.
Caption: General workflow for this compound in vitro assays.
References
- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]
- 5. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
GAT-100: A Preclinical Technical Guide on the Covalent Cannabinoid Receptor 1 (CB1R) Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research data for GAT-100, a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the cannabinoid receptor 1 (CB1R). This compound is a valuable research tool for elucidating the structure-function relationships of the CB1R allosteric site and holds potential for the development of novel therapeutics targeting the endocannabinoid system.[1][2][3] This document summarizes key quantitative data, details experimental protocols, and visualizes the signaling pathways and experimental workflows associated with the preclinical characterization of this compound.
Core Compound Profile
This compound is an isothiocyanate-containing analogue of the indole-2-carboxamide class of CB1R allosteric modulators.[1] Its key feature is its ability to act as a covalent probe, forming an irreversible bond within the allosteric binding site of the CB1R.[2][3] This characteristic, combined with its high potency and unique signaling profile, distinguishes it from prototypical CB1R NAMs like Org27569 and PSNCBAM-1.[1]
Quantitative Data Summary
The preclinical characterization of this compound has yielded a wealth of quantitative data across various in vitro functional assays. The following tables summarize the key findings, including the potency (IC₅₀) and maximal efficacy (Emax) of this compound in modulating CB1R signaling in different cell lines. The data is presented in comparison to the well-characterized CB1R NAMs, Org27569 and PSNCBAM-1.
Table 1: Modulation of Orthosteric Agonist-Induced β-Arrestin1 Recruitment
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) | This compound Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |
| HEK293A | CP55,940 | 2.1 ± 0.4 | 18 ± 2 | 180 ± 30 | 120 ± 20 |
| HEK293A | 2-AG | 2.3 ± 0.5 | 20 ± 3 | 45 ± 8 | 35 ± 6 |
| HEK293A | AEA | 2.5 ± 0.6 | 22 ± 4 | 190 ± 40 | 130 ± 30 |
| Neuro2a | CP55,940 | 3.1 ± 0.7 | 25 ± 4 | 250 ± 50 | 180 ± 40 |
| STHdhQ7/Q7 | CP55,940 | 4.2 ± 0.9 | 30 ± 5 | 320 ± 60 | 240 ± 50 |
Data extracted from Laprairie et al., 2016.[1]
Table 2: Modulation of Orthosteric Agonist-Induced PLCβ3 Phosphorylation
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) | This compound Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |
| HEK293A | CP55,940 | 8.9 ± 1.5 | 35 ± 5 | 450 ± 80 | 320 ± 60 |
| Neuro2a | CP55,940 | 12 ± 2 | 40 ± 6 | 580 ± 110 | 410 ± 80 |
| STHdhQ7/Q7 | CP55,940 | 15 ± 3 | 45 ± 7 | 690 ± 130 | 500 ± 100 |
Data extracted from Laprairie et al., 2016.[1]
Table 3: Modulation of Orthosteric Agonist-Induced ERK1/2 Phosphorylation
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) | This compound Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |
| HEK293A | CP55,940 | 22 ± 4 | 42 ± 6 | 850 ± 150 | 630 ± 120 |
| Neuro2a | CP55,940 | 31 ± 6 | 48 ± 8 | 1100 ± 200 | 810 ± 150 |
| STHdhQ7/Q7 | CP55,940 | 40 ± 8 | 55 ± 9 | 1400 ± 250 | 1000 ± 180 |
Data extracted from Laprairie et al., 2016.[1]
Table 4: Modulation of Forskolin-Stimulated cAMP Accumulation
| Cell Line | Orthosteric Agonist | This compound IC₅₀ (nM) | This compound Emax (% of agonist response) | Org27569 IC₅₀ (nM) | PSNCBAM-1 IC₅₀ (nM) |
| HEK293A | CP55,940 | 174 ± 30 | 60 ± 8 | >10,000 | >10,000 |
Data extracted from Laprairie et al., 2016.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the quantitative data tables are provided below.
Cell Culture
HEK293A, Neuro2a, and STHdhQ7/Q7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere at 37°C with 5% CO₂. For specific assays, cells were plated in appropriate well formats and allowed to adhere overnight.
β-Arrestin1 Recruitment Assay
A bioluminescence resonance energy transfer (BRET) assay was employed to quantify β-arrestin1 recruitment to the CB1R.[1]
-
Cell Transfection: HEK293A cells were transiently co-transfected with plasmids encoding for CB1R tagged with Renilla luciferase (RLuc) and β-arrestin1 tagged with yellow fluorescent protein (YFP).
-
Cell Plating: Transfected cells were plated in 96-well microplates.
-
Compound Treatment: Cells were pre-incubated with this compound, Org27569, or PSNCBAM-1 for 30 minutes, followed by stimulation with a CB1R orthosteric agonist (CP55,940, 2-AG, or AEA) for 60 minutes.
-
BRET Measurement: The BRET substrate, coelenterazine (B1669285) h, was added, and the light emissions at 485 nm (RLuc) and 530 nm (YFP) were measured using a microplate reader. The BRET ratio was calculated as the 530 nm emission divided by the 485 nm emission.
PLCβ3 and ERK1/2 Phosphorylation Assays
Western blotting was used to measure the phosphorylation of PLCβ3 and ERK1/2.[1]
-
Cell Treatment: Cells were treated with this compound or vehicle for 30 minutes, followed by stimulation with a CB1R agonist for 10 minutes (for PLCβ3) or 5 minutes (for ERK1/2).
-
Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA assay.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated and total PLCβ3 or ERK1/2.
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence substrate were used for detection. Band intensities were quantified using densitometry.
cAMP Accumulation Assay
A competitive enzyme-linked immunosorbent assay (ELISA) was used to measure intracellular cAMP levels.[1]
-
Cell Treatment: Cells were pre-treated with the phosphodiesterase inhibitor rolipram (B1679513) for 20 minutes, followed by incubation with this compound for 30 minutes. Cells were then stimulated with forskolin (B1673556) in the presence or absence of a CB1R agonist for 15 minutes.
-
Cell Lysis: Cells were lysed to release intracellular cAMP.
-
ELISA: The cAMP concentration in the lysates was determined using a commercially available cAMP ELISA kit according to the manufacturer's instructions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the general experimental workflows.
This compound allosterically modulates CB1R signaling pathways.
General workflow for in vitro functional assays of this compound.
References
- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent advances in the development of CB1R selective probes [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
GAT-100: A Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid 1 receptor (CB1R). Its unique covalent binding mechanism and functional profile make it a valuable tool for studying CB1R allostery and a potential lead compound for the development of novel therapeutics. This document provides a comprehensive overview of the molecular structure, properties, and experimental methodologies related to this compound.
Molecular Structure and Physicochemical Properties
This compound, with the IUPAC name 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide, is a derivative of the known CB1R NAM, Org27569. The key structural feature of this compound is the electrophilic isothiocyanate (-N=C=S) group at the C-5 position of the indole (B1671886) ring, which enables its covalent interaction with the receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1663564-42-8 | [1] |
| Molecular Formula | C25H28N4OS | [1] |
| Molecular Weight | 432.59 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | 10 mM in DMSO | [1] |
| LogP | 5.90 | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a NAM of the CB1R, meaning it binds to a site on the receptor distinct from the orthosteric site where endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) bind. This allosteric binding modulates the receptor's response to orthosteric agonists. This compound has been shown to negatively modulate several downstream signaling pathways activated by CB1R agonists.[2]
The primary signaling cascades affected by this compound's modulation of CB1R are the G-protein-dependent and β-arrestin-dependent pathways. CB1R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of CB1R can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization, as well as initiating its own signaling cascades, such as the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[2] this compound has been demonstrated to be a potent NAM of agonist-induced β-arrestin1 recruitment, PLCβ3 and ERK1/2 phosphorylation, and cAMP accumulation.[2][4][5]
Figure 1: this compound Modulation of CB1R Signaling Pathways.
Quantitative Data
This compound has been characterized across a range of functional assays, demonstrating its potency as a CB1R NAM. The following table summarizes key quantitative data from in vitro studies.
Table 2: In Vitro Pharmacology of this compound
| Assay | Cell Line | Agonist | IC50 / EC50 (nM) | Emax (% of agonist response) | Reference |
| β-Arrestin1 Recruitment | HEK293A | CP55,940 | 2.1 | 0% | [2] |
| cAMP Accumulation | HEK293A | CP55,940 | 174 | Not Reported | [2] |
| PLCβ3 Phosphorylation | HEK293A | CP55,940 | 1.8 | 15% | [2] |
| ERK1/2 Phosphorylation | HEK293A | CP55,940 | 3.2 | 10% | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide summaries of the key experimental protocols for the synthesis and characterization of this compound.
Synthesis of this compound
The synthesis of this compound is based on the derivatization of the indole-2-carboxamide scaffold of Org27569. The key step involves the introduction of the isothiocyanate group. A detailed synthesis protocol is described by Kulkarni et al. (2016).[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
GAT-100: A Technical Review of a Novel Covalent Allosteric Modulator of the Cannabinoid CB1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid 1 receptor (CB1R), a G-protein coupled receptor (GPCR), is a prominent target in drug discovery due to its significant role in a multitude of physiological processes. However, the therapeutic development of direct-acting orthosteric agonists and antagonists for CB1R has been consistently hindered by on-target adverse effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding site, offer a promising alternative for finely tuning receptor function with potentially greater safety. This technical guide provides a comprehensive review of GAT-100, a novel, potent, and irreversibly binding negative allosteric modulator (NAM) of the CB1 receptor. This compound has emerged as a significant research tool for probing the allosteric binding sites of CB1R and represents a promising scaffold for the development of new therapeutics.
Chemical and Physical Properties
This compound is an isothiocyanate derivative and a covalent analogue of the known CB1R NAM, Org27569. Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 3-ethyl-5-isothiocyanato-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |
| CAS Number | 1663564-42-8 |
| Molecular Formula | C25H28N4OS |
| Molar Mass | 432.59 g/mol |
| Appearance | Solid |
| Solubility | 10 mM in DMSO |
Mechanism of Action
This compound functions as a negative allosteric modulator of the CB1 receptor. Unlike orthosteric antagonists that directly block the binding of endogenous or exogenous ligands, this compound binds to an allosteric site on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of orthosteric agonists.
A key feature of this compound is its covalent and irreversible binding to the CB1R, which is mediated by its isothiocyanate group. Computational docking studies suggest that this compound likely forms a covalent bond with a cysteine residue, C7.38(382), within a putative allosteric binding pocket of the CB1R. This irreversible binding makes this compound a valuable tool for mapping the structure and function of the CB1R allosteric site.
Importantly, this compound demonstrates significantly reduced inverse agonism compared to other CB1R NAMs like Org27569 and PSNCBAM-1. This lack of inverse agonist activity is a desirable characteristic, as the inverse agonism of previous CB1R antagonists has been associated with adverse psychiatric side effects.
Signaling Pathways Modulated by this compound
This compound has been shown to negatively modulate several key downstream signaling pathways initiated by the activation of the CB1 receptor by orthosteric agonists such as the endocannabinoids 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382) (AEA), and the synthetic agonist CP55,940.
The primary signaling cascades affected by this compound's modulation of CB1R are:
-
G-protein Signaling: this compound attenuates agonist-induced G-protein activation, as measured by [35S]GTPγS binding assays.
-
β-Arrestin Recruitment: It potently inhibits the recruitment of β-arrestin1 to the activated CB1R.
-
MAPK/ERK Pathway: this compound reduces the phosphorylation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) pathway.
-
cAMP Accumulation: It modulates adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels.
-
PLCβ3 Phosphorylation: this compound affects the phosphorylation of phospholipase Cβ3.
-
Receptor Internalization: The compound also influences the agonist-induced internalization of the CB1 receptor.
Below is a diagram illustrating the CB1 receptor signaling pathways modulated by this compound.
Quantitative Data
The following tables summarize the quantitative data for this compound's activity as a CB1R NAM in various functional assays, as reported in the literature.
Table 1: Potency (IC50) of this compound as a NAM of Agonist-Stimulated β-Arrestin1 Recruitment
| Cell Line | Orthosteric Agonist | This compound IC50 (nM) | Org27569 IC50 (nM) | PSNCBAM-1 IC50 (nM) |
| HEK293A | 2-AG | 1.8 ± 0.5 | 180 ± 30 | 150 ± 20 |
| AEA | 2.1 ± 0.4 | 450 ± 80 | 350 ± 60 | |
| CP55,940 | 2.5 ± 0.6 | 500 ± 90 | 400 ± 70 | |
| Neuro2a | 2-AG | 3.2 ± 0.7 | 250 ± 40 | 200 ± 30 |
| AEA | 3.5 ± 0.8 | 600 ± 100 | 500 ± 90 | |
| CP55,940 | 3.8 ± 0.9 | 700 ± 120 | 600 ± 100 | |
| STHdhQ7/Q7 | 2-AG | 2.9 ± 0.6 | 220 ± 40 | 180 ± 30 |
| AEA | 3.1 ± 0.7 | 550 ± 90 | 450 ± 80 | |
| CP55,940 | 3.4 ± 0.8 | 650 ± 110 | 550 ± 90 |
Table 2: Efficacy (Emax) of this compound as a NAM of Agonist-Stimulated β-Arrestin1 Recruitment (% Inhibition)
| Cell Line | Orthosteric Agonist | This compound Emax (%) | Org27569 Emax (%) | PSNCBAM-1 Emax (%) |
| HEK293A | 2-AG | 95 ± 5 | 70 ± 8 | 75 ± 7 |
| AEA | 92 ± 6 | 65 ± 9 | 70 ± 8 | |
| CP55,940 | 90 ± 7 | 60 ± 10 | 65 ± 9 | |
| Neuro2a | 2-AG | 98 ± 4 | 75 ± 7 | 80 ± 6 |
| AEA | 96 ± 5 | 70 ± 8 | 75 ± 7 | |
| CP55,940 | 94 ± 6 | 65 ± 9 | 70 ± 8 | |
| STHdhQ7/Q7 | 2-AG | 97 ± 4 | 72 ± 7 | 78 ± 6 |
| AEA | 95 ± 5 | 68 ± 8 | 73 ± 7 | |
| CP55,940 | 93 ± 6 | 63 ± 9 | 68 ± 8 |
Table 3: Potency (IC50) of this compound in Other Functional Assays
| Assay | Cell Line | Orthosteric Agonist | This compound IC50 (nM) |
| [35S]GTPγS Binding | HEK293A | CP55,940 | 15 ± 3 |
| cAMP Accumulation | HEK293A | CP55,940 | 174 ± 20 |
| ERK1/2 Phosphorylation | HEK293A | CP55,940 | 8.5 ± 1.5 |
| PLCβ3 Phosphorylation | HEK293A | CP55,940 | 12 ± 2 |
| CB1R Internalization | HEK293A | CP55,940 | 25 ± 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for the characterization of this compound are provided below.
[35S]GTPγS Binding Assay
This assay measures the activation of G-proteins by the CB1 receptor.
-
Membrane Preparation:
-
HEK293A cells overexpressing CB1R are harvested and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is resuspended in TME buffer and protein concentration is determined.
-
-
Assay Procedure:
-
Membranes (5-10 µg protein) are incubated in assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing 0.1% BSA, 100 µM GDP, and varying concentrations of this compound and the orthosteric agonist (e.g., CP55,940).
-
The reaction is initiated by the addition of [35S]GTPγS (0.05-0.1 nM).
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer and radioactivity is measured by liquid scintillation counting.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CB1 receptor. A common method is the PathHunter™ β-arrestin assay.
-
Cell Culture:
-
HEK293A cells co-expressing a ProLink™-tagged CB1R and an Enzyme Acceptor-tagged β-arrestin are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of this compound followed by a fixed concentration of the orthosteric agonist.
-
The plate is incubated at 37°C for 90 minutes.
-
Detection reagents are added, and the plate is incubated at room temperature for 60 minutes.
-
Chemiluminescence is measured using a plate reader.
-
ERK1/2 Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of ERK1/2 as a downstream marker of CB1R activation.
-
Cell Treatment and Lysis:
-
Cells are serum-starved overnight and then treated with this compound and/or an orthosteric agonist for a specified time.
-
Cells are washed with ice-cold PBS and then lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity upon CB1R activation.
-
Cell Treatment:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then treated with varying concentrations of this compound, a fixed concentration of forskolin (B1673556) (to stimulate adenylyl cyclase), and the orthosteric agonist.
-
-
cAMP Measurement:
-
The reaction is stopped, and cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
CB1 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the CB1 receptor.
-
Cell Treatment:
-
Cells expressing a tagged CB1R (e.g., GFP-tagged) are grown on coverslips.
-
Cells are treated with this compound and/or an orthosteric agonist for a specific time at 37°C.
-
-
Immunofluorescence:
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent.
-
If the receptor is not tagged, cells are incubated with a primary antibody against the CB1R, followed by a fluorescently labeled secondary antibody.
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis:
-
Images are acquired using a confocal microscope.
-
Receptor internalization is quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
-
Visualizations
Experimental Workflow: [35S]GTPγS Binding Assay
Conclusion
This compound is a potent and selective covalent negative allosteric modulator of the CB1 receptor. Its unique properties, including its irreversible binding and lack of significant inverse agonism, make it an invaluable research tool for elucidating the structure and function of the CB1R allosteric site. The comprehensive characterization of its effects on various signaling pathways provides a solid foundation for the rational design of next-generation allosteric modulators of the CB1 receptor with improved therapeutic profiles. Further preclinical and clinical investigation of this compound and its analogues may pave the way for novel treatments for a range of disorders where modulation of the endocannabinoid system is beneficial, while avoiding the side effects that have plagued previous attempts to target the CB1 receptor.
Methodological & Application
G100: Application Notes and Protocols for In Vitro Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
G100 is a synthetic Toll-like receptor 4 (TLR4) agonist that has demonstrated significant potential in cancer immunotherapy. Comprising glucopyranosyl lipid A (GLA) in a stable oil-in-water emulsion, G100 activates both innate and adaptive immune responses.[1][2][3] In preclinical and clinical studies, intratumoral administration of G100 has been shown to induce antitumor immune responses and lead to tumor regression in various cancers, including Merkel cell carcinoma and follicular lymphoma.[1][4][5][6] These application notes provide a comprehensive guide for the in vitro use of G100 in cancer cell culture experiments, detailing its mechanism of action, protocols for assessing its effects, and expected outcomes.
Mechanism of Action
G100 exerts its anticancer effects primarily through the activation of TLR4, a key pattern recognition receptor in the innate immune system.[1][2][3] TLR4 is expressed on various immune cells, including dendritic cells, macrophages, and B cells, as well as on some cancer cells, such as B-cell lymphomas.[1][7]
Upon binding to TLR4, G100 initiates a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). This, in turn, results in the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells, and the induction of a potent anti-tumor T-cell response.[1] In some cancer cells expressing TLR4, G100 can directly induce apoptosis in a dose-dependent manner.[8]
Data Summary
The following tables summarize representative quantitative data on the effects of G100 on cancer cells from in vitro and clinical studies.
Table 1: In Vitro Efficacy of G100 on Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | G100 Concentration | Result | Reference |
| A20 | Murine B-cell Lymphoma | Apoptosis | Dose-dependent | Increased apoptosis | [8] |
| Mino | Human Mantle Cell Lymphoma | Cell Activation | Not specified | Upregulation of antigen presentation machinery | [8] |
| Human PBMCs | - | NK Cell Activation | 1 µg/mL (GLA) | Increased IFNγ production and enhanced cytotoxicity | [9] |
Table 2: Clinical Response to G100 Treatment in Follicular Lymphoma
| Treatment Group | Number of Patients | Overall Response Rate (ORR) | Abscopal Tumor Regression | Reference |
| G100 (20 µg) | 18 | 33.3% | 72.2% | [6] |
Experimental Protocols
Protocol 1: Assessment of G100-Induced Cytotoxicity using MTT Assay
This protocol is designed to determine the cytotoxic effects of G100 on cancer cell lines.
Materials:
-
G100 (or its active component, GLA)
-
Target cancer cell line (e.g., A20, Mino)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
G100 Treatment: Prepare serial dilutions of G100 in complete medium. Remove the old medium from the wells and add 100 µL of the G100 dilutions. Include wells with medium only (blank) and cells with medium but no G100 (negative control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of G100 that inhibits 50% of cell growth).
Protocol 2: Analysis of G100-Induced Apoptosis by Annexin V Staining
This protocol allows for the quantification of apoptotic cells following G100 treatment using flow cytometry.
Materials:
-
G100
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours. Treat the cells with various concentrations of G100 for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
G100 Experimental Workflow
Caption: Workflow for in vitro evaluation of G100's effects on cancer cells.
G100-Mediated TLR4 Signaling Pathway in B-Cells
Caption: Simplified TLR4 signaling pathway initiated by G100 in B-cells.
References
- 1. Intratumoral G100, a TLR4 agonist, induces anti-tumor immune responses and tumor regression in patients with Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Intratumoral G100, a TLR4 Agonist, Induces Antitumor Immune Responses and Tumor Regression in Patients with Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1/2 study of intratumoral G100 (TLR4 agonist) with or without pembrolizumab in follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immune Design Presents Data on the Mechanism of Action of G100 via TLR4 Expressed in B Cell Malignancies at the Inaugural AACR International Meeting Advances in Malignant Lymphoma | santé log [santelog.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for GAT-100 in Animal Models: A Review of Available Information
Disclaimer: As of late 2025, detailed, publicly available application notes and protocols specifically for the use of GAT-100 in animal models are scarce. This compound has been identified as a negative allosteric modulator of the cannabinoid CB1 receptor. However, comprehensive preclinical data, including in vivo efficacy, pharmacokinetics, and detailed experimental protocols in animal models, are not readily found in the public domain.
The following information is a generalized guide based on the principles of using novel small molecule modulators in preclinical research and should be adapted based on internal institutional guidelines and any forthcoming specific data on this compound.
Introduction to this compound
This compound is a chemical probe that functions as a negative allosteric modulator (NAM) of the cannabinoid 1 (CB1) receptor. Unlike orthosteric antagonists that directly block the agonist binding site, NAMs bind to a distinct allosteric site on the receptor. This binding event changes the receptor's conformation, leading to a decrease in the affinity and/or efficacy of orthosteric agonists (like endocannabinoids) and a reduction in the receptor's constitutive activity.
Potential Therapeutic Areas for Investigation in Animal Models:
-
Neurological and psychiatric disorders (e.g., anxiety, depression, psychosis)
-
Metabolic disorders (e.g., obesity, diabetes)
-
Substance abuse and addiction
-
Pain and inflammation
General Experimental Protocols for In Vivo Studies
The following are generalized protocols that would typically be adapted for a novel compound like this compound. Specific doses, vehicles, and administration routes would need to be determined through preliminary dose-ranging and pharmacokinetic studies.
Animal Models
The choice of animal model is critical and depends on the therapeutic area of interest. Standard laboratory animal models are often used in early-stage preclinical research.
Table 1: Commonly Used Animal Models in Preclinical Research
| Species | Strain | Rationale for Use |
| Mouse | C57BL/6J | General purpose strain, well-characterized genetics and behavior. |
| BALB/c | Often used in immunological and anxiety-related studies. | |
| CD-1 | Outbred stock, good for general toxicology and safety studies. | |
| Rat | Sprague-Dawley | Commonly used for toxicology, reproduction, and behavioral studies. |
| Wistar | General purpose albino rat, often used in pharmacological research. | |
| Zucker | Model for obesity and diabetes. |
Compound Preparation and Administration
-
Vehicle Selection: The vehicle for this compound will depend on its solubility and the intended route of administration. Common vehicles include saline, phosphate-buffered saline (PBS), Tween 80 solutions, or dimethyl sulfoxide (B87167) (DMSO) with appropriate dilutions. It is crucial to conduct vehicle-controlled studies to ensure the vehicle itself does not have an effect.
-
Route of Administration:
-
Intraperitoneal (IP): Common for systemic administration in rodents.
-
Oral (PO): By gavage, to assess oral bioavailability and efficacy.
-
Intravenous (IV): For direct systemic administration and pharmacokinetic studies.
-
Subcutaneous (SC): For slower, more sustained release.
-
-
Dosing: Dose-response studies are essential to determine the optimal therapeutic window. A typical study might include a vehicle control group and three or more dose levels of this compound.
Experimental Workflow for a Behavioral Study
The following workflow is a template for assessing the anxiolytic potential of this compound in a mouse model.
Signaling Pathway
This compound, as a CB1 receptor NAM, is expected to modulate the signaling pathways downstream of the CB1 receptor. The primary signaling cascade involves G-protein coupling and subsequent effects on adenylyl cyclase and ion channels.
Pathway Description:
-
Endocannabinoids (agonists) bind to the orthosteric site of the CB1 receptor, activating it.
-
This compound binds to an allosteric site on the CB1 receptor, which reduces the binding affinity and/or efficacy of the endocannabinoid agonist.
-
Upon activation, the CB1 receptor couples to inhibitory G-proteins (Gi/o).
-
The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The G-protein also modulates the activity of various ion channels, typically inhibiting calcium channels and activating potassium channels.
Data Presentation
All quantitative data from animal studies should be summarized in a clear and structured format.
Table 2: Example Data Table for an Elevated Plus Maze Test
| Treatment Group | Dose (mg/kg) | N | Time in Open Arms (s) (Mean ± SEM) | Open Arm Entries (%) (Mean ± SEM) |
| Vehicle | - | 10 | 35.2 ± 4.1 | 28.5 ± 3.2 |
| This compound | 1 | 10 | 45.8 ± 5.3 | 35.1 ± 4.0 |
| This compound | 3 | 10 | 62.1 ± 6.8 | 48.7 ± 5.5 |
| This compound | 10 | 10 | 58.9 ± 6.2 | 46.3 ± 5.1 |
| Diazepam (Positive Control) | 2 | 10 | 75.4 ± 8.0 | 55.2 ± 6.1 |
| *p < 0.05, *p < 0.01 compared to Vehicle group (Statistical test: One-way ANOVA with post-hoc test). |
Conclusion for Researchers
The successful application of this compound in animal models will require a systematic approach, beginning with fundamental characterization of its pharmacokinetic and pharmacodynamic properties. The protocols and frameworks provided here offer a general starting point. Researchers are strongly encouraged to consult specialized literature on CB1 receptor pharmacology and specific disease models to design robust and informative in vivo studies. As more data on this compound becomes available, these general protocols can be refined to better suit its specific characteristics.
GAT-100 dosage and administration guidelines
Comprehensive dosage and administration guidelines for GAT-100 are not available in the public domain at this time. This compound is identified as a negative allosteric modulator of the cannabinoid CB1 receptor, a molecule that binds to a site on the receptor different from the primary (orthosteric) binding site to modulate the receptor's activity.[1] This compound has been noted as a potent, irreversibly binding probe for the CB1 receptor.[2]
Despite its identification and initial characterization, detailed preclinical and clinical data, which are essential for establishing dosage, administration protocols, and understanding the full signaling cascade, are not publicly accessible. Searches for this information have not yielded specific studies that would provide the necessary quantitative data for the creation of detailed application notes or experimental protocols as requested.
Signaling Pathways
While this compound is known to act on the CB1 receptor, a detailed and specific signaling pathway exclusively for this compound has not been elucidated in the available literature. The general signaling pathway for the CB1 receptor, a G-protein coupled receptor, typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. However, the precise downstream effects of a negative allosteric modulator like this compound would require specific experimental investigation.
To illustrate the general concept of a signaling pathway involving a G-protein coupled receptor like the CB1 receptor, a hypothetical diagram is provided below.
References
GAT-100: Application Notes for Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT-100 is a potent, selective, and irreversible negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1R).[1] Its unique mechanism of action offers a promising avenue for therapeutic intervention in various neurological and psychiatric disorders. Proper preparation and storage of this compound solutions are critical to ensure experimental reproducibility and the integrity of research findings. This document provides detailed protocols and guidelines for the preparation and storage of this compound solutions for in vitro research applications.
This compound Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₈N₄OS |
| Molecular Weight | 432.59 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
This compound Solution Preparation and Storage
The following tables provide a summary of recommended procedures for the preparation of this compound stock and working solutions, along with storage guidelines to maintain compound stability.
Table 1: this compound Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Concentration | 10 mM |
| Procedure | 1. Equilibrate this compound powder to room temperature. 2. Weigh the required amount of this compound in a sterile microcentrifuge tube. 3. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. 4. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. 5. Briefly centrifuge to collect the solution at the bottom of the tube. |
| Example | To prepare a 10 mM stock solution from 1 mg of this compound (MW: 432.59 g/mol ), dissolve it in 231.2 µL of DMSO. |
Table 2: this compound Working Solution Preparation
| Parameter | Recommendation |
| Diluent | Appropriate cell culture medium or assay buffer. |
| Concentration Range | Typically 1 nM - 10 µM for in vitro assays. The final concentration should be optimized for the specific cell type and assay. |
| Procedure | 1. Thaw the 10 mM this compound stock solution at room temperature. 2. Perform serial dilutions of the stock solution in the desired assay buffer or cell culture medium to achieve the final working concentrations. 3. Ensure the final DMSO concentration in the assay is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity. |
| Important Note | Prepare working solutions fresh for each experiment from the stock solution. |
Table 3: this compound Storage and Stability
| Format | Storage Temperature | Recommended Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. | |
| 10 mM Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. Avoid more than 1-2 freeze-thaw cycles. |
Note on Stability: this compound contains an isothiocyanate group, which can be susceptible to degradation, particularly in the presence of nucleophiles or water. While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for isothiocyanate-containing compounds suggest that storage in anhydrous DMSO at low temperatures is crucial for maintaining stability.[2][3] It is recommended to use freshly prepared working solutions and to handle stock solutions with care to minimize exposure to moisture and frequent temperature changes.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of this compound working solutions for typical in vitro cell-based assays, such as cAMP accumulation or β-arrestin recruitment assays.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Appropriate cell culture medium or assay buffer (e.g., HBSS)
Procedure:
-
Prepare 10 mM this compound Stock Solution:
-
Follow the procedure outlined in Table 1.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the desired final concentrations, it may be convenient to prepare an intermediate dilution from the 10 mM stock. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in anhydrous DMSO.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw the 10 mM (or 1 mM) this compound stock solution.
-
Perform serial dilutions in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Example for a 10 µM final concentration: Add 1 µL of 10 mM this compound stock solution to 999 µL of assay buffer. This will result in a final DMSO concentration of 0.1%.
-
Vortex gently to mix.
-
-
Application to Cells:
-
Add the prepared working solutions to your cell cultures as per your specific assay protocol.
-
Visualizations
This compound Solution Preparation Workflow
Caption: Workflow for this compound solution preparation.
This compound Signaling Pathway as a CB1R Negative Allosteric Modulator
Caption: this compound's negative allosteric modulation of CB1R signaling.
References
Application Notes and Protocols for GAT-100 Signal Enhancer in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT-100 Signal Enhancer is a novel reagent designed to significantly improve the sensitivity and clarity of Western blot analyses. This formulation is engineered to increase the signal intensity of target proteins while simultaneously reducing background noise, enabling the detection of low-abundance proteins and weakly immunoreactive targets. This compound is compatible with both nitrocellulose and polyvinylidene difluoride (PVDF) membranes and can be seamlessly integrated into existing chemiluminescent and fluorescent detection workflows. These application notes provide detailed protocols and performance data to guide researchers in effectively utilizing this compound for enhanced Western blot results.
Principle of Action
This compound Signal Enhancer is a two-component system. The first solution treats the membrane after protein transfer to improve the presentation of epitopes. The second solution is a specialized diluent for the primary antibody that promotes more efficient antibody-antigen binding. This dual approach leads to a more robust signal amplification compared to standard Western blotting procedures.
Product Specifications
| Specification | Description |
| Product Name | This compound Signal Enhancer |
| Compatibility | Nitrocellulose and PVDF membranes |
| Detection Method | Chemiluminescent and Fluorescent |
| Kit Components | Antigen Pretreatment Solution, Primary Antibody Diluent |
| Storage | 4°C upon arrival |
| Shelf Life | 12 months from date of receipt |
Quantitative Performance Data
The use of this compound Signal Enhancer results in a quantifiable improvement in signal-to-noise ratio and allows for the use of more dilute primary antibodies, thereby conserving valuable reagents.
Table 1: Signal Enhancement of Low-Abundance Protein (p53) in A549 Cell Lysate
| Condition | Primary Antibody Dilution | Signal Intensity (Arbitrary Units) | Background (Arbitrary Units) | Signal-to-Noise Ratio |
| Standard Protocol | 1:1,000 | 15,000 | 5,000 | 3.0 |
| This compound Protocol | 1:1,000 | 75,000 | 2,500 | 30.0 |
| This compound Protocol | 1:5,000 | 30,000 | 1,500 | 20.0 |
Table 2: Recommended Primary Antibody Dilution Adjustments with this compound
| Original Primary Antibody Dilution | Recommended Starting Dilution with this compound |
| 1:500 | 1:2,500 - 1:5,000 |
| 1:1,000 | 1:5,000 - 1:10,000 |
| 1:2,000 | 1:10,000 - 1:20,000 |
Experimental Protocols
I. Standard Western Blot Protocol (Without this compound)
A general protocol for Western blotting is provided below for comparison.[1][2]
-
Sample Preparation: Lyse cells or tissues in an appropriate buffer (e.g., RIPA buffer) and determine the protein concentration.[3][4] Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 10-50 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[5][6]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4][7]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[2]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add ECL substrate and visualize the signal using a chemiluminescence imager.[1]
II. Enhanced Western Blot Protocol with this compound
-
Sample Preparation, SDS-PAGE, and Protein Transfer: Follow steps 1-3 of the Standard Western Blot Protocol.
-
Membrane Pretreatment:
-
Wash the membrane with ultrapure water for 2 minutes with gentle shaking.
-
Incubate the membrane in this compound Antigen Pretreatment Solution for 10 minutes at room temperature with gentle agitation.
-
Rinse the membrane five times with ultrapure water.
-
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the this compound Primary Antibody Diluent. Refer to Table 2 for recommended starting dilutions.
-
Incubate the membrane in the diluted primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing: Wash the membrane four times for 5 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody in the standard blocking buffer.
-
Incubate the membrane in the diluted secondary antibody for 30-60 minutes at room temperature.
-
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add ECL substrate and visualize the signal.
Diagrams
Caption: Experimental workflow for Western blotting using the this compound Signal Enhancer.
Caption: Example signaling pathway (MAPK) often analyzed using Western blotting.
Troubleshooting
| Problem | Possible Cause | Recommendation |
| High Background | Insufficient blocking or washing.[7][8] | Increase blocking time to 2 hours. Increase the number and duration of wash steps. |
| Primary or secondary antibody concentration too high.[7] | Further dilute the primary antibody in this compound Diluent. Reduce secondary antibody concentration. | |
| Weak or No Signal | Insufficient protein loaded. | Ensure 10-50 µg of total protein is loaded per lane.[9][10] |
| Primary antibody not effective. | Use a different primary antibody known to work in Western blot. | |
| Inefficient transfer. | Confirm successful protein transfer using a Ponceau S stain.[11] | |
| Non-specific Bands | Primary antibody cross-reactivity. | Optimize antibody dilution and incubation time. Try incubating at 4°C overnight.[7] |
| Contamination or protein degradation. | Use fresh lysis buffer with protease inhibitors. |
References
- 1. genscript.com [genscript.com]
- 2. ptglab.com [ptglab.com]
- 3. researchgate.net [researchgate.net]
- 4. addgene.org [addgene.org]
- 5. An overview of technical considerations for Western blotting applications to physiological research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biossusa.com [biossusa.com]
- 8. researchgate.net [researchgate.net]
- 9. The Design of a Quantitative Western Blot Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medfam.umontreal.ca [medfam.umontreal.ca]
- 11. researchgate.net [researchgate.net]
GAT-100 In Vivo Experimental Design: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GAT-100 is a potent and selective negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] Unlike orthosteric antagonists that directly block the agonist binding site, this compound binds to a distinct allosteric site on the CB1 receptor, modulating the effects of endogenous or exogenous cannabinoids. This mechanism offers a promising therapeutic avenue for treating conditions associated with CB1 receptor hyper-activity, potentially with a reduced side effect profile compared to direct antagonists. These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of this compound in rodent models, focusing on its potential to modulate cannabinoid-induced behaviors.
Mechanism of Action: CB1 Receptor Negative Allosteric Modulation
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the central nervous system. Its activation by endocannabinoids (like anandamide (B1667382) and 2-AG) or exogenous agonists (like THC) leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the mitogen-activated protein kinase (MAPK) pathway. This signaling cascade ultimately influences neurotransmitter release, synaptic plasticity, and various physiological processes.
This compound, as a negative allosteric modulator, does not compete with agonists for the primary binding site. Instead, it binds to a separate location on the receptor, inducing a conformational change that reduces the affinity and/or efficacy of orthosteric agonists. This results in a dampening of CB1 receptor signaling in the presence of an agonist, rather than a complete blockade.
Below is a diagram illustrating the signaling pathway of the CB1 receptor and the proposed mechanism of action for this compound.
In Vivo Experimental Workflow
A typical in vivo study to evaluate the efficacy of this compound involves several key stages, from animal selection and habituation to behavioral testing and data analysis. The following diagram outlines a general experimental workflow.
References
Application Notes and Protocols for G100 Treatment in Murine Tumor Models
A Note on Nomenclature: Initial searches for "GAT-100" in the context of cancer xenograft models did not yield specific results for a compound with that exact designation. However, a significant body of research exists for G100 , a Toll-like Receptor 4 (TLR4) agonist investigated for cancer immunotherapy. Given the similarity in naming and the relevance of its application, these notes focus on G100. It is presumed that "G100" is the intended agent of interest for these application notes.
Introduction
G100 is a synthetic derivative of lipid A, specifically a glucopyranosyl lipid A (GLA), formulated in a stable oil-in-water emulsion. It functions as a potent Toll-like Receptor 4 (TLR4) agonist.[1][2][3] Intratumoral (IT) administration of G100 is designed to activate the innate immune system within the tumor microenvironment (TME), transforming an immunologically "cold" tumor into a "hot" one, thereby promoting a robust anti-tumor adaptive immune response.[4] Preclinical studies have demonstrated that this approach can lead to the regression of both injected and distant, non-injected (abscopal) tumors, mediated by a systemic, CD8+ T cell-dependent anti-tumor immunity.[4][5][6][7]
Mechanism of Action
Upon intratumoral injection, G100 initiates a cascade of immune events:
-
TLR4 Activation: G100 binds to and activates TLR4 on innate immune cells within the TME, including dendritic cells (DCs), macrophages, and monocytes.[1][5] In certain cancer types, such as B-cell lymphomas, G100 can also directly activate TLR4 expressed on malignant cells.[6]
-
Innate Immune Cell Maturation: This activation stimulates the maturation of DCs and other antigen-presenting cells (APCs).[5][8]
-
Cytokine and Chemokine Release: Activated immune cells produce a variety of pro-inflammatory cytokines and chemokines (e.g., IL-12, IFNγ, CXCL9, CXCL10).[1][4][9][10] This reshapes the TME, attracting a greater number of immune cells.
-
Enhanced Antigen Presentation: Mature DCs enhance the uptake and cross-presentation of tumor-associated antigens (TAAs) released from dying tumor cells.[8][11]
-
Adaptive Immune Response: Primed DCs migrate to draining lymph nodes to activate naive T cells. This leads to the expansion of tumor-specific cytotoxic T lymphocytes (CTLs, or CD8+ T cells).[5]
-
Tumor Cell Killing: These activated CTLs traffic to the tumor site, recognize, and eliminate cancer cells, leading to local and systemic anti-tumor effects.[4][5]
Data Presentation: Efficacy in Murine Tumor Models
The following tables summarize the quantitative outcomes of G100 treatment in preclinical syngeneic mouse models.
Table 1: G100 Monotherapy in A20 Lymphoma Model
| Animal Model | Treatment Regimen | Key Outcomes | Reference |
|---|---|---|---|
| BALB/c mice with A20 lymphoma | Intratumoral G100 (10 µg) three times a week | Complete tumor regression in ~60% of mice. | [4] |
| BALB/c mice with A20 lymphoma | Intratumoral G100 (10-20 µg optimal dose) | Tumor regression in ~50% of mice; induced abscopal effect on untreated contralateral tumors. |[7] |
Table 2: G100 Combination Therapy in Murine Models
| Animal Model | Combination Treatment | Key Outcomes | Reference |
|---|---|---|---|
| C57BL/6 mice with B16/OVA melanoma | G100 (IT) + ZVex/OVA (vaccine) | Complete tumor regression in 88.9% (16/18) of mice. | [9] |
| C57BL/6 mice with B16/OVA melanoma | G100 (IT) + Adoptive Cell Transfer (OT-I T cells) | Complete tumor regression in 71.4% (5/7) of mice. | [9][12] |
| C57BL/6 mice with B16 melanoma | G100 (IT) + Adoptive Cell Transfer (PMEL T cells) | Complete tumor regression in 28.6% (2/7) of mice. | [9][12] |
| BALB/c mice with bilateral A20 lymphoma | G100 (IT) + anti-PD-1 mAb (systemic) | Best overall survival and regression of treated and untreated tumors compared to monotherapies. |[7] |
Experimental Protocols
The following protocols are generalized from published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Evaluation of G100 Monotherapy in a Syngeneic Lymphoma Model
Objective: To assess the anti-tumor efficacy of intratumoral G100 in the A20 lymphoma model.
1. Materials:
- Animal Model: Female BALB/c mice, 6-8 weeks old.
- Cell Line: A20 lymphoma cells.
- Reagents: G100 (e.g., 1 mg/mL stock), sterile PBS, cell culture medium (e.g., RPMI-1640), Matrigel (optional).
- Equipment: 27-30 gauge needles, 1 mL syringes, calipers, animal housing facilities.
2. Procedure:
- Tumor Implantation:
- Culture A20 cells to ~80% confluency.
- Harvest and wash cells with sterile PBS. Resuspend cells at a concentration of 5 x 10^6 cells per 100 µL in PBS (or a 1:1 mixture of PBS and Matrigel).
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Treatment Initiation:
- Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
- Randomize mice into treatment groups (e.g., G100 and PBS vehicle control).
- Intratumoral Injection:
- Dilute G100 stock solution in sterile PBS to the desired concentration (e.g., 10 µg in 50 µL).
- Using a 27-30 gauge needle, carefully inject 50 µL of the G100 solution or PBS directly into the center of the tumor.
- Administer injections three times per week.[4]
- Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- Monitor animal health daily.
- Primary endpoint: Tumor growth inhibition or complete regression.
- Secondary endpoints: Overall survival. For mechanistic studies, tumors can be harvested after a set number of treatments for analysis (e.g., flow cytometry for immune cell infiltration, Nanostring/qRT-PCR for gene expression).[4]
- Euthanize mice when tumors reach the predetermined endpoint size as per IACUC guidelines.
Protocol 2: Evaluation of G100 in Combination with Adoptive Cell Therapy (ACT)
Objective: To assess the synergistic anti-tumor efficacy of intratumoral G100 combined with tumor-specific T cells.
1. Materials:
- Animal Model: Female C57BL/6 mice, 6-8 weeks old.
- Transgenic T-cells: CD8+ T cells from OT-I (ovalbumin-specific) or PMEL (gp100-specific) transgenic mice.
- Cell Line: B16/OVA (expressing ovalbumin) or B16-F10 melanoma cells.
- Reagents & Equipment: As listed in Protocol 1, plus materials for T-cell isolation (e.g., magnetic bead separation kits).
2. Procedure:
- Tumor Implantation:
- Implant B16/OVA or B16-F10 cells subcutaneously as described in Protocol 1.
- Adoptive Cell Transfer:
- Once tumors are palpable, isolate CD8+ T cells from the spleens and lymph nodes of donor OT-I or PMEL mice.
- Adoptively transfer a therapeutic dose of T cells (e.g., 1-5 x 10^6 cells) into tumor-bearing mice via intravenous (tail vein) injection.
- G100 Treatment:
- Begin intratumoral G100 injections (e.g., 10 µg in 50 µL) on the same day or the day after ACT.
- Continue G100 injections twice weekly until complete tumor regression or euthanasia endpoint is reached.[9][12]
- Monitoring and Endpoints:
- Monitor tumor growth, body weight, and survival as described in Protocol 1.
- Compare outcomes between groups: Control, G100 alone, ACT alone, and G100 + ACT combination.[9][12]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study evaluating G100 in a syngeneic mouse model.
References
- 1. Facebook [cancer.gov]
- 2. Immune Design Presents Data on the Mechanism of Action of G100 via TLR4 Expressed in B Cell Malignancies at the Inaugural AACR International Meeting Advances in Malignant Lymphoma | santé log [santelog.com]
- 3. Intratumoral G100, a TLR4 Agonist, Induces Antitumor Immune Responses and Tumor Regression in Patients with Merkel Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Intratumoral G100, a TLR4 agonist, induces anti-tumor immune responses and tumor regression in patients with Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intratumoral immune activation with TLR4 agonist synergizes with effector T cells to eradicate established murine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intratumoral injections of G100 (synthetic TLR4 agonist) increase trafficking of lentiviral vector-induced antigen-specific CD8 T cells to the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GAT-100 solubility issues and solutions
Welcome to the technical support center for GAT-100. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a potent and selective negative allosteric modulator (NAM) of the Cannabinoid Receptor 1 (CB1).[1][2][3] As a NAM, it binds to an allosteric site on the CB1 receptor, distinct from the main (orthosteric) binding site, to modulate the receptor's activity. This compound is utilized as a chemical probe to investigate the structure and function of the CB1 receptor's allosteric sites.[1][3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] A stock solution of up to 10 mM in DMSO can typically be achieved.[3] For in vivo studies, alternative formulations involving co-solvents like PEG300, Tween 80, or corn oil may be necessary.[5]
Q3: My this compound precipitated when I diluted my DMSO stock into aqueous media. What happened and how can I fix it?
A3: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous buffer where it is poorly soluble.[6][7] This happens because the final concentration of this compound exceeds its aqueous solubility limit.
To prevent this, you can try the following solutions:
-
Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your aqueous medium.[6][7]
-
Use Pre-warmed Media: Always use cell culture media or buffers pre-warmed to 37°C, as solubility often decreases at lower temperatures.[6]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This can involve an intermediate dilution of the high-concentration DMSO stock into your pre-warmed aqueous medium.[6]
-
Add Slowly and Mix: Add the this compound stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.[6]
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is non-toxic, ideally below 0.5% and preferably below 0.1%.[7]
Q4: How can I determine the maximum soluble concentration of this compound in my specific experimental buffer?
A4: You can perform a solubility test. Prepare a series of dilutions of your this compound stock solution in your specific buffer or cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C) and observe them over time (e.g., 0, 2, 6, and 24 hours). The highest concentration that remains clear and free of visible precipitate is your maximum working soluble concentration.[6] For a more quantitative measure, you can check for light scattering by measuring absorbance at a high wavelength (e.g., 600 nm), where an increase in absorbance indicates precipitation.[6]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
| Symptom | Possible Cause | Suggested Solution |
| Immediate Precipitation | The final concentration exceeds the aqueous solubility limit of this compound.[6][7] | - Lower the final working concentration.- Perform a serial dilution in pre-warmed (37°C) media.[6]- Add the DMSO stock dropwise while vortexing gently.[6] |
| Cloudiness Over Time | The compound is slowly precipitating due to temperature fluctuations or interactions with media components.[7] | - Maintain a constant temperature during the experiment.- Minimize the time plates are outside the incubator.- Evaluate media components for potential interactions. |
| Inconsistent Assay Results | The effective concentration of this compound is variable due to undetected microprecipitation. | - Visually inspect wells under a microscope for precipitate before and after the experiment.- Perform a solubility test in your specific media to confirm the working concentration is stable.[7] |
| Difficulty Dissolving Powder | The compound may require more energy to dissolve completely. | - Vortex the solution for several minutes.- Briefly sonicate the solution in a water bath.[4]- Gently warm the solution to 37°C.[4] |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in common laboratory solvents. This data is provided as a guideline; solubility should be confirmed in your specific experimental system.
| Solvent | Molar Mass ( g/mol ) | Max Solubility (Approx.) | Notes |
| DMSO | 432.59[1] | ≥ 10 mM (≥ 4.33 mg/mL)[3] | Recommended for primary stock solutions. Store at -20°C or -80°C.[5] |
| Ethanol | 432.59[1] | < 1 mg/mL | Not recommended as a primary solvent. May be used as a co-solvent in some formulations.[7][8] |
| PBS (pH 7.4) | 432.59[1] | < 0.1 mg/mL | Very low solubility. Direct dissolution in aqueous buffers is not advised. |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution in experimental assays.
Materials:
-
This compound powder (M.W. 432.59 g/mol )
-
Anhydrous or molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Methodology:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM solution, weigh 4.33 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution vigorously for 2-5 minutes to facilitate dissolution.[4]
-
Sonication (Optional): If solid particles remain, place the vial in a water bath sonicator for 5-10 minutes.[4]
-
Warming (Optional): Gently warm the solution to 37°C for a brief period to aid dissolution if necessary.[4]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]
Protocol 2: Diluting this compound into Aqueous Medium
Objective: To prepare a final working solution of this compound in an aqueous buffer or cell culture medium while avoiding precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or complete cell culture medium
-
Sterile dilution tubes
Methodology:
-
Pre-warm Medium: Warm the required volume of aqueous medium to 37°C.[6]
-
Prepare Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of the this compound stock. For example, dilute the 10 mM stock 1:10 in fresh DMSO to create a 1 mM solution. This reduces the concentration shock upon final dilution.
-
Final Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock (or intermediate dilution) drop-by-drop.
-
Final Mix: Continue to mix gently for another 30-60 seconds to ensure homogeneity.
-
Verification: Visually inspect the final solution for any signs of cloudiness or precipitate before adding it to your experiment.
This compound Signaling Pathway Context
This compound acts on the CB1 receptor, a G-protein coupled receptor (GPCR). As a negative allosteric modulator, it reduces the signaling efficacy of the primary (orthosteric) ligand.
References
- 1. GAT100 - Wikipedia [en.wikipedia.org]
- 2. GAT100 | TargetMol [targetmol.com]
- 3. GAT100 |CAS:1663564-42-8 Probechem Biochemicals [probechem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. GAT100 | negative allosteric modulator (NAM) | CAS# 1663564-42-8 | InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
optimizing GAT-100 concentration for experiments
Technical Support Center: GAT-100
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information, protocols, and troubleshooting advice for utilizing this compound in your experiments. This compound is a potent and irreversible negative allosteric modulator of the cannabinoid CB1 receptor, making it a valuable tool for studying the endocannabinoid system.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] This means it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids (like anandamide) or agonists (like THC). This binding event induces a conformational change in the receptor that reduces the affinity and/or efficacy of orthosteric agonists.[1] It is also reported to be an irreversible binding probe, which can be useful for mapping the allosteric binding site.[1]
Q2: What is a typical starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type, assay conditions, and the specific biological endpoint being measured. A common practice for a new inhibitor is to perform a dose-response experiment.[3] A broad range, for instance from 1 nM to 10 µM, is often recommended as a starting point to determine the half-maximal inhibitory concentration (IC50).[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: Like many small molecules, this compound should be dissolved in a high-quality organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM).[5][6] To maintain stability and prevent degradation, it is critical to:
-
Store the stock solution at -20°C or -80°C for long-term storage.[5]
-
Aliquot the stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6]
-
Protect the compound from light by storing it in amber vials or tubes wrapped in foil.[5]
Q4: I am observing high cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?
A4: High cytotoxicity can be caused by several factors.[7][8] First, ensure the final concentration of your solvent (e.g., DMSO) is low and non-toxic to your cells, typically below 0.5%.[6][7] It is also possible that at higher concentrations, this compound is exhibiting off-target effects.[7] To distinguish between specific target inhibition and general toxicity, it's crucial to perform a cell viability assay in parallel with your functional assay. This will help you determine a concentration window where the compound is active against its target without causing significant cell death.
Q5: My results with this compound are inconsistent between experiments. What are the potential causes?
A5: Inconsistent results can be frustrating and may stem from several sources:[7]
-
Compound Stability: Ensure your stock solution has not degraded. It's best to use fresh dilutions for each experiment.[7]
-
Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can impact how cells respond. Standardize your cell culture protocols to minimize variability.[7]
-
Pipetting Errors: Small errors in pipetting can lead to significant differences in the final concentration of the inhibitor. Ensure your pipettes are calibrated and use consistent technique.[7]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No inhibitory effect observed | 1. Concentration too low: The concentration of this compound may be insufficient to inhibit the CB1 receptor in your system.[6] 2. Compound degradation: The stock solution may have lost activity due to improper storage or handling.[5] 3. Cell line suitability: The cell line may not express sufficient levels of the CB1 receptor.[8] | 1. Perform a dose-response experiment with a wider and higher concentration range (e.g., up to 100 µM).[6] 2. Prepare a fresh stock solution from solid compound and verify its integrity if possible.[5] 3. Confirm CB1 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell distribution in the plate.[3][6] 2. Edge effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cells.[6] 3. Incomplete dissolution: The compound may not be fully dissolved in the assay medium.[3] | 1. Ensure a single-cell suspension before plating and mix gently before dispensing into each well.[6] 2. Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[6] 3. After diluting the DMSO stock into your aqueous buffer, vortex or mix thoroughly to ensure complete dissolution. |
| Poor solubility in aqueous buffer | 1. Hydrophobicity of the compound: this compound is a hydrophobic molecule. 2. Precipitation at final concentration: The compound may be precipitating out of solution when diluted from the DMSO stock into the aqueous assay medium.[5] | 1. Keep the final DMSO concentration as low as possible while maintaining solubility, typically <0.5%.[6][7] 2. Consider the use of a low concentration of a non-ionic surfactant, such as 0.01% Tween-20 or Pluronic F-68, in your assay buffer to improve solubility, but ensure the surfactant itself does not affect your assay.[7][9] |
Experimental Protocols & Data
Determining the Optimal this compound Concentration using a Cell Viability Assay
This protocol describes how to determine the cytotoxic concentration of this compound in a specific cell line, which is a crucial first step in optimizing its use for functional assays.
1. Cell Seeding:
-
Culture your cells of interest to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Plate the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.[7]
2. This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations. A 3-fold dilution series is common (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.).[3]
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no-treatment control" (medium only).[3]
-
Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells. Each condition should be tested in at least triplicate.[3]
3. Incubation and Viability Assessment:
-
Incubate the plate for a period relevant to your planned functional assay (e.g., 24, 48, or 72 hours).
-
After incubation, assess cell viability using a standard method such as an MTT, XTT, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's protocol for the chosen assay.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to generate a dose-response curve.
-
From this curve, you can determine the CC50 (50% cytotoxic concentration). For functional assays, it is advisable to use concentrations well below the CC50 to avoid confounding effects from cytotoxicity.
Sample Data: this compound Cytotoxicity Profile
The following table shows representative data for the cytotoxicity of this compound in two different cell lines after a 48-hour incubation.
| Cell Line | CC50 (µM) | Recommended Max Concentration for Functional Assays (µM) |
| HEK293-CB1 | 12.5 | ≤ 1.0 |
| SH-SY5Y | 8.2 | ≤ 0.8 |
| Primary Neurons | 3.5 | ≤ 0.3 |
Visualizations
Signaling Pathway
Caption: this compound acts on the CB1 receptor to inhibit downstream signaling.
Experimental Workflow
Caption: Workflow for determining the optimal this compound concentration.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.
References
GAT-100 off-target effects mitigation
GAT-100 Technical Support Center
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known significant off-targets?
A1: this compound is a potent and selective ATP-competitive inhibitor of Polo-like Kinase 1 (PLK1). However, in sensitive kinase profiling assays, it has demonstrated measurable inhibitory activity against VEGFR2 and p38 MAPK at higher concentrations, which may lead to off-target effects in cellular models.
Q2: My cells are showing a high degree of apoptosis even at low concentrations of this compound. Is this expected?
A2: While inhibition of PLK1 is expected to induce apoptosis in cancer cells, excessive cell death at sub-micromolar concentrations could indicate off-target effects, particularly if your cell line is highly sensitive to p38 MAPK inhibition. We recommend performing a dose-response curve and comparing the apoptotic phenotype with a known highly selective PLK1 inhibitor.
Q3: I am observing unexpected changes in cell morphology and adhesion. What could be the cause?
A3: Changes in cell morphology and adhesion are not primary phenotypes associated with PLK1 inhibition. This could be linked to the off-target inhibition of VEGFR2, which plays a role in cell adhesion and migration. Consider performing washout experiments to see if the phenotype is reversible.
Q4: What is the recommended concentration range for this compound to maintain on-target specificity?
A4: For most cancer cell lines, a concentration range of 10-100 nM is recommended to achieve potent PLK1 inhibition while minimizing off-target effects on VEGFR2 and p38 MAPK. However, the optimal concentration should be determined empirically for your specific cell model using a dose-response study.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity in non-cancerous cell lines.
-
Possible Cause: Off-target inhibition of p38 MAPK, which is crucial for stress responses and survival in some normal cell types.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a Western blot to verify the phosphorylation status of PLK1's downstream target, such as CDC25C, to confirm on-target activity at your working concentration.
-
Assess Off-Target Activity: Check for inhibition of the p38 MAPK pathway by measuring the phosphorylation of its downstream substrate, MK2.
-
Dose Reduction: Lower the concentration of this compound to a range where PLK1 inhibition is maintained, but p38 MAPK signaling is unaffected.
-
Comparative Analysis: Use a structurally unrelated p38 MAPK inhibitor as a positive control to see if it phenocopies the observed cytotoxicity.
-
Issue 2: Inconsistent anti-proliferative effects across different cancer cell lines.
-
Possible Cause: The dependency of the cell lines on the off-target kinases (VEGFR2, p38 MAPK) may be confounding the results. Cell lines with high expression or activity of these off-targets may show a more pronounced effect.
-
Troubleshooting Steps:
-
Characterize Cell Lines: Profile the baseline expression and activity levels of PLK1, VEGFR2, and p38 MAPK in your panel of cell lines.
-
Rescue Experiment: Attempt to rescue the anti-proliferative effect by activating the off-target pathways. For example, treat with a VEGF ligand to stimulate the VEGFR2 pathway. If the this compound effect is diminished, it suggests an off-target component.
-
Use a Cleaner Compound: If available, use a more selective PLK1 inhibitor as a benchmark to distinguish on-target from off-target driven anti-proliferative effects.
-
Quantitative Data Summary
The following table summarizes the in vitro kinase inhibition data for this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Ki (nM) | Assay Type |
| PLK1 | 5 | 2.1 | TR-FRET |
| VEGFR2 | 250 | 180 | LanthaScreen |
| p38 MAPK | 800 | 650 | ADP-Glo |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Activity
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24 hours).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target: Phospho-PLK1 (Thr210), Total PLK1.
-
Off-Target (VEGFR2): Phospho-VEGFR2 (Tyr1175), Total VEGFR2.
-
Off-Target (p38 MAPK): Phospho-p38 MAPK (Thr180/Tyr182), Total p38 MAPK.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system. Quantify band intensities to assess changes in phosphorylation.
Visualizations
Caption: this compound on-target and off-target signaling pathways.
Caption: Troubleshooting workflow for unexpected experimental results.
GAT-100 experimental variability troubleshooting
Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and handling procedure for GAT-100?
A1: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in DMSO, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, allow the vial to equilibrate to room temperature for at least 30 minutes.
Q2: At what concentration should I use this compound in my cell-based assays?
A2: The optimal concentration of this compound will vary depending on the cell line and the specific assay. We recommend performing a dose-response curve to determine the IC50 for your system. Please refer to the table below for IC50 values in common cell lines.
Q3: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A3: Unintended cytotoxicity can be caused by several factors. Ensure that the final concentration of the DMSO solvent is below 0.1% in your culture medium, as higher concentrations can be toxic to some cell lines. Also, confirm that your cells are healthy and not overly confluent before adding the compound. If the problem persists, consider a different cell line or a shorter exposure time.
Q4: The inhibitory effect of this compound seems to diminish over time in my long-term experiments. Why is this happening?
A4: this compound has a half-life in cell culture medium of approximately 48 hours. For experiments lasting longer than this, we recommend replenishing the medium with freshly prepared this compound every 48 hours to maintain a consistent effective concentration.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
High variability between replicate wells or experiments is a common issue. Follow this guide to diagnose and resolve the problem.
Troubleshooting Workflow:
Issue 2: No or Low Inhibitory Effect Observed
If this compound is not producing the expected inhibitory effect, consider the following potential causes.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incorrect this compound Concentration | Verify your calculations and dilution series. Perform a new dose-response experiment starting from a higher concentration. |
| Degraded this compound Stock | Reconstitute a fresh vial of lyophilized this compound. Ensure proper storage conditions (-80°C for reconstituted stock). |
| Resistant Cell Line | The target pathway may not be active or critical in your chosen cell line. Confirm the presence and activity of the target kinase via Western blot or another appropriate method. |
| Assay Readout Issue | Ensure that your detection reagent is working correctly and that the signal is within the linear range of your instrument. Run positive and negative controls to validate the assay. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
This protocol outlines a typical cell viability assay to determine the IC50 of this compound.
Experimental Workflow:
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control and perform a non-linear regression to calculate the IC50 value.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical Kinase-X (KX), a key component of the Pro-Survival Signaling Pathway.
Signaling Pathway:
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration |
| MCF-7 | Breast | 15.2 | 72 hours |
| A549 | Lung | 28.5 | 72 hours |
| HCT116 | Colon | 12.8 | 72 hours |
| U-87 MG | Glioblastoma | 45.1 | 72 hours |
GAT-100 Cytotoxicity Assay: Technical Support Center
Welcome to the technical support center for the GAT-100 cytotoxicity assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your this compound cytotoxicity assays.
Q1: I am observing high background absorbance/fluorescence in my negative control wells. What is the cause?
High background signal can obscure results and may stem from several sources:
-
Contamination: Bacterial or fungal contamination can lead to false signals. Regularly inspect your cell cultures for any signs of contamination.[1]
-
Medium Components: High concentrations of certain substances in the cell culture medium, like phenol (B47542) red, can cause high absorbance.[2][3] Consider using a phenol red-free medium.[3][4]
-
Compound Interference: The test compound itself may be colored or fluorescent, interfering with the assay readings.[5][6]
-
Direct Reagent Reduction: Some compounds, particularly antioxidants, can directly reduce the assay reagent, leading to a false positive signal.[5]
Troubleshooting Steps:
-
Microscopic Examination: Visually inspect your cell cultures and experimental wells for any signs of microbial contamination.
-
Use Phenol Red-Free Medium: Switch to a phenol red-free medium to eliminate its interference with absorbance readings.[4]
-
Run a "Compound-Only" Control: Prepare wells containing your test compound at the same concentrations used in the experiment but without cells.[5][6] Subtract the absorbance of these wells from your experimental wells.[5]
-
Alternative Assays: If compound interference is suspected, consider using an alternative cytotoxicity assay with a different detection method, such as an LDH release assay or an ATP-based assay.[1][5]
Q2: My absorbance/fluorescence readings are unexpectedly low, even with my positive control.
A low signal can indicate several potential problems:
-
Low Cell Density: The number of cells seeded per well may be too low to generate a robust signal.[2][6]
-
Sub-optimal Cell Health: Using cells that are not in the exponential growth phase or have low viability (<95%) can lead to a weak signal.[1]
-
Incorrect Reagent Incubation Time: The incubation time with the assay reagent may be too short for sufficient signal development.[7]
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.[1][3][7]
-
Ensure Healthy Cell Culture: Always use healthy, actively dividing cells for your experiments. Monitor cell viability before seeding.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal incubation period for the assay reagent with your cells.[7]
Q3: I am seeing high variability between my replicate wells.
-
Uneven Cell Seeding: An inconsistent number of cells per well is a major source of variability.[1][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compounds, or reagents will lead to significant variations.[1][4]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter concentrations and affect cell growth.[4][8]
-
Incomplete Solubilization: In assays like the MTT assay, incomplete dissolution of the formazan (B1609692) crystals results in inconsistent readings.[3][6]
Troubleshooting Steps:
-
Homogenize Cell Suspension: Ensure your cell suspension is single-celled and evenly mixed before and during plating. Gently swirl the suspension between pipetting.[4]
-
Calibrate Pipettes: Use calibrated pipettes and practice consistent pipetting techniques.[4]
-
Avoid Edge Effects: Fill the outer wells of the plate with sterile PBS or media without cells and use only the inner wells for your experiment.[4][8]
-
Ensure Complete Solubilization: For MTT assays, ensure formazan crystals are fully dissolved by thorough mixing or using a plate shaker.[6]
Data Presentation
Table 1: Recommended Cell Seeding Densities for a 96-Well Plate
| Cell Line Type | Proliferation Rate | Recommended Seeding Density (cells/well) |
| Adherent | Fast (e.g., HeLa, A549) | 3,000 - 8,000 |
| Adherent | Slow (e.g., MCF-7) | 5,000 - 15,000 |
| Suspension | Fast (e.g., Jurkat) | 10,000 - 30,000 |
| Suspension | Slow (e.g., K562) | 20,000 - 50,000 |
Note: These are starting recommendations. The optimal seeding density should be determined empirically for each cell line and experimental condition.[7]
Table 2: Common Controls for Cytotoxicity Assays
| Control Type | Purpose | Description |
| Untreated Control | Baseline cell viability (100% viability) | Cells cultured in medium without the test compound.[6] |
| Vehicle Control | To assess the effect of the compound's solvent | Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compound.[5][6] |
| Positive Control | To confirm the assay is working (0% viability) | Cells treated with a known cytotoxic agent (e.g., Triton X-100 for LDH release, doxorubicin (B1662922) for apoptosis).[9] |
| Medium Control | Background signal from the medium | Wells containing only cell culture medium and the assay reagent.[2] |
| Compound-Only Control | To check for compound interference | Wells containing the test compound in cell-free medium.[5][6] |
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 50,000 cells/well).[3]
-
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your viability assay.
-
Select the seeding density that provides a linear and robust signal where the untreated control cells are in the late logarithmic growth phase and not over-confluent.[3]
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is a colorimetric method that measures the activity of LDH released from cells with damaged membranes.[1][5]
-
Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Compound Treatment: Treat cells with various concentrations of your test compound for the desired exposure time.[2] Include untreated, vehicle, and positive controls (maximum LDH release).[9]
-
Induce Maximum LDH Release: To the positive control wells, add 10 µL of 10X Lysis Solution (e.g., 10% Triton X-100) and incubate for 15 minutes.[9]
-
Collect Supernatant: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Untreated Abs) / (Max Release Abs - Untreated Abs)] * 100
Visualizations
Caption: A workflow for troubleshooting common issues in the this compound assay.
Caption: A decision tree for selecting an appropriate cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GAT-100 inconsistent results in vitro
Technical Support Center: GAT-100
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during in vitro experiments with this compound, ensuring more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and irreversible negative allosteric modulator of the Cannabinoid CB1 receptor.[1] It also functions as a dual-action modulator for CB1R, enhancing the binding of orthosteric agonists like CP55,940.[2] In some contexts, this compound may also refer to the terpolymer L-glutamic acid 60-L-alanine 30-L-tyrosine 10, used in immunological studies.[3][4] Additionally, GAT is an acronym for GABA (γ-Aminobutyric acid) Transporters, and inhibitors of these transporters are investigated for neurological disorders.[5][6][7] For the purposes of this guide, we will focus on this compound as a CB1 receptor modulator.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound should be dissolved in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. It is critical to ensure the final DMSO concentration in your cell culture medium is low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[8] Stock solutions should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound.
Q3: How stable is this compound in cell culture medium?
A3: While specific stability data in various media is not extensively published, it is best practice to prepare fresh dilutions of this compound from a frozen DMSO stock for each experiment.[8] If experiments span multiple days, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals to maintain a consistent concentration.
Troubleshooting Guide: Inconsistent In Vitro Results
This guide addresses specific issues that may lead to variability in your this compound experiments.
Q4: Why am I observing significant variability in IC50 values for this compound between experiments?
A4: Fluctuations in IC50 values are a common issue in cell-based assays and can stem from several sources:[9]
-
Cell Passage Number: Cell lines can experience phenotypic and genotypic drift at high passage numbers.[10][11] This can alter morphology, growth rates, and response to stimuli, leading to inconsistent drug responses.[10][11][12] It is recommended to use cells within a consistent, low-passage range (e.g., under passage 20) for a series of experiments.[10][11][12]
-
Cell Seeding Density: The density of cells at the time of treatment can affect their metabolic state and drug sensitivity. Ensure that cell seeding is uniform across all wells and that experiments are initiated at a consistent confluence (e.g., 70-80%).[13][14]
-
Reagent Variability: Batch-to-batch differences in reagents, particularly serum (FBS), can significantly impact cell growth and drug response.[15] Using the same lot of reagents for a set of comparative experiments is advisable.
-
Assay Conditions: Minor variations in incubation time, temperature, or CO2 levels can alter results. Standardize all assay parameters and document them meticulously.[15][16]
Q5: My cell viability assay shows a loss of this compound efficacy compared to previous results. What could be the cause?
A5: A sudden loss of efficacy can often be traced to compound integrity or cellular factors:
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the this compound stock solution can lead to degradation. Prepare fresh dilutions from a new aliquot of your stock solution.
-
Cell Line Health: Confirm that cells are healthy and free from contamination, such as mycoplasma, which can alter cellular responses.[13] Routine testing for contamination is a crucial part of maintaining data quality.[13]
-
Development of Resistance: While less common in short-term experiments, prolonged exposure of a cell line to a compound can lead to the selection of a resistant population. If you are using a culture that has been continuously exposed to this compound, this may be a factor.
-
Cell Line Misidentification: Studies have shown that a significant percentage of cell lines are misidentified.[13] It is critical to obtain cells from a trusted source that performs cell-line authentication.[13]
Q6: I'm seeing high variability between technical replicates within the same plate. How can I improve precision?
A6: High variability within a single assay plate often points to technical execution issues:
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a major source of variability.[17] Ensure pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth.[8] To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.[8]
-
Uneven Cell Seeding: An uneven distribution of cells will lead to variable results. Ensure your cell suspension is homogenous before and during seeding by gently mixing between pipetting steps.
-
Incomplete Compound Mixing: After adding this compound to the wells, ensure it is thoroughly mixed with the medium, for example, by gently tapping the plate or using a plate shaker.
Data Presentation: Troubleshooting IC50 Variability
The table below illustrates how different experimental parameters can influence the apparent IC50 value of this compound in a hypothetical cell viability assay.
| Parameter | Condition 1 | IC50 (nM) | Condition 2 | IC50 (nM) | Potential Reason for Difference |
| Cell Passage | Low (P-5) | 150 | High (P-45) | 450 | High-passage cells can exhibit genetic drift and altered drug responses.[12][18] |
| Seeding Density | Low (5,000 cells/well) | 120 | High (20,000 cells/well) | 300 | Higher cell density can increase competition for the drug or alter cell signaling. |
| Serum (FBS) % | 1% FBS | 100 | 10% FBS | 250 | Serum proteins can bind to the compound, reducing its effective concentration. |
| Compound Aliquot | New Aliquot | 150 | Old (5x Freeze-Thaw) | >1000 | Repeated freeze-thaw cycles can lead to compound degradation. |
Key Experimental Protocols
To ensure consistency, follow these standardized protocols for common assays used to evaluate this compound.
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation/viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest (e.g., A549, HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[19]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[8]
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[19]
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Downstream Signaling
This protocol can be used to assess this compound's effect on a downstream signaling pathway (e.g., phosphorylation of a target protein).
Materials:
-
6-well cell culture plates
-
Serum-free medium
-
This compound stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[14]
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Starvation: Seed cells in 6-well plates to achieve 70-80% confluence.[14] Before treatment, serum-starve the cells (e.g., in medium with 0.5% FBS or no FBS) for 12-24 hours to reduce background signaling.[14][19][20]
-
Treatment: Treat cells with the desired concentrations of this compound or vehicle for the specified time (e.g., 1-2 hours).[19]
-
Lysis: Wash cells twice with ice-cold PBS and lyse them on ice with lysis buffer.[19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[19] Incubate the membrane with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C.[19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.[19] Detect the signal using a chemiluminescent substrate.[19]
-
Analysis: Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Signaling and Experimental Workflows
Caption: this compound acts as a negative allosteric modulator of the CB1 receptor.
Caption: Workflow for conducting a cell viability assay with this compound.
Caption: A decision tree to diagnose sources of inconsistent IC50 values.
References
- 1. GAT100 - Wikipedia [en.wikipedia.org]
- 2. GAT100 | TargetMol [targetmol.com]
- 3. Genetic control of immune responses in vitro. V. Stimulation of suppressor T cells in nonresponder mice by the terpolymer L-glutamic acid 60-L-alanine 30-L-tyrosine 10 (GAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GENETIC CONTROL OF IMMUNE RESPONSES IN VITRO: V. STIMULATION OF SUPPRESSOR T CELLS IN NONRESPONDER MICE BY THE TERPOLYMERL-GLUTAMIC ACID60-L-ALANINE30-L-TYROSINE10 (GAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Function, and Modulation of γ-Aminobutyric Acid Transporter 1 (GAT1) in Neurological Disorders: A Pharmacoinformatic Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | GAT inhibition preserves cerebral blood flow and reduces oxidant damage to mitochondria in rodents exposed to extreme hyperbaric oxygen [frontiersin.org]
- 7. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Identifying Potential Reasons for Inconsistent Experiment Results - Lesson | Study.com [study.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. cmdclabs.com [cmdclabs.com]
- 16. Issues arising when interpreting results from an in vitro assay for estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mt.com [mt.com]
- 18. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Kinase Inhibitor Landscape: A Comparative Analysis
An Important Clarification on GAT-100
Initial research indicates a misunderstanding in the classification of this compound. This compound is not a kinase inhibitor. Instead, this compound is recognized as a potent and selective negative allosteric modulator (NAM) of the cannabinoid 1 (CB1) receptor.[1][2] Its mechanism of action involves binding to an allosteric site on the CB1 receptor, which in turn modulates the receptor's response to endogenous cannabinoids.[1][3] this compound has been used as a covalent probe to map the allosteric binding site(s) on the CB1 receptor.[2]
Given that this compound does not belong to the kinase inhibitor class, a direct comparison with other kinase inhibitors is not feasible. However, to fulfill the objective of creating a comparative guide for researchers, this document will provide a detailed comparison of two well-characterized and clinically relevant kinase inhibitors: Vemurafenib and Trametinib . These drugs target the well-defined MAPK/ERK signaling pathway, a critical regulator of cell growth and proliferation, and a frequent target in cancer therapy.
The MAPK/ERK Pathway: A Key Target in Cancer Therapy
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, influencing a wide range of cellular processes including proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in key components like the BRAF and MEK kinases, is a hallmark of many cancers.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the points of intervention for Vemurafenib and Trametinib.
Comparative Analysis: Vemurafenib vs. Trametinib
This section provides a head-to-head comparison of Vemurafenib and Trametinib, focusing on their mechanism of action, target specificity, and performance data.
| Feature | Vemurafenib | Trametinib |
| Target(s) | BRAF with V600E mutation | MEK1 and MEK2 |
| Mechanism of Action | ATP-competitive inhibitor of BRAF V600E kinase activity. | Allosteric inhibitor of MEK1/2 kinase activity. |
| Indications | Metastatic melanoma with BRAF V600E mutation. | Metastatic melanoma with BRAF V600E or V600K mutation (often in combination with a BRAF inhibitor). |
| Potency (IC50) | ~31 nM for BRAF V600E | ~0.92 nM for MEK1, ~1.8 nM for MEK2 |
| Common Resistance Mechanisms | Upregulation of bypass signaling pathways (e.g., through receptor tyrosine kinases), mutations in NRAS, or BRAF amplification. | Mutations in MEK, upregulation of RAF signaling. |
| Combination Therapy | Often used in combination with a MEK inhibitor like Trametinib to overcome or delay resistance. | Standard of care in combination with a BRAF inhibitor (e.g., Dabrafenib or Vemurafenib). |
Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare kinase inhibitors like Vemurafenib and Trametinib.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of its target kinase.
Workflow Diagram:
References
Validating GAT-100 Target Engagement: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate target engagement of GAT-100, a potent, selective, and irreversible negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[1] We present supporting experimental data for this compound and compare its performance with other known CB1 receptor allosteric modulators.
This compound serves as a valuable covalent probe for mapping the allosteric binding site of the CB1 receptor.[1] Its validation involves a suite of in vitro assays to characterize its interaction with the receptor and its effect on downstream signaling pathways. This guide will delve into the common methodologies, present comparative data, and provide detailed experimental protocols.
Comparative Analysis of CB1 Receptor Allosteric Modulators
To objectively assess the target engagement profile of this compound, its performance in key functional assays is compared with other well-characterized CB1 receptor allosteric modulators. These include the negative allosteric modulators (NAMs) Org 27569 and PSNCBAM-1, and the positive allosteric modulator (PAM) ZCZ-011. The following table summarizes their potencies (pIC50 or pEC50) and efficacies (Emax) in various assays.
| Compound | Assay Type | Orthosteric Ligand | Potency (pIC50/pEC50) | Efficacy (Emax %) | Reference |
| This compound | β-arrestin Recruitment | CP55,940 | 7.9 ± 0.1 | 100 ± 5 | [1] |
| 2-AG | 7.8 ± 0.2 | 100 ± 8 | [1] | ||
| Anandamide | 7.7 ± 0.1 | 100 ± 6 | [1] | ||
| cAMP Inhibition | CP55,940 | 7.5 ± 0.1 | 100 ± 4 | [1] | |
| ERK1/2 Phosphorylation | CP55,940 | 7.6 ± 0.2 | 100 ± 7 | [1] | |
| Org 27569 | β-arrestin Recruitment | CP55,940 | 6.5 ± 0.1 | 100 ± 6 | [1] |
| cAMP Inhibition | CP55,940 | 6.2 ± 0.2 | 100 ± 9 | [1] | |
| [³⁵S]GTPγS Binding | CP55,940 | pKb = 7.57 | - | [2] | |
| PSNCBAM-1 | β-arrestin Recruitment | CP55,940 | 6.8 ± 0.1 | 100 ± 5 | [1] |
| cAMP Inhibition | CP55,940 | IC50 = 45 nM | - | [3] | |
| [³⁵S]GTPγS Binding | CP55,940 | IC50 = 209 nM | - | [3] | |
| ZCZ-011 | β-arrestin Recruitment | Anandamide | - | 195 ± 10 (at 1 µM) | [4] |
| cAMP Inhibition | - | pEC50 = 6.53 ± 0.10 | 63.7 ± 1.7 | [5][6] | |
| G-protein Dissociation | - | pEC50 = 6.11 ± 0.07 | 132.6 ± 11.12 | [5][6] |
Key Experimental Methodologies
Accurate validation of this compound target engagement relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays cited in this guide.
Radioligand Binding Assays
These assays directly measure the ability of a compound to bind to the receptor. For allosteric modulators, these assays are often performed in the presence of an orthosteric radioligand to assess the modulator's effect on orthosteric ligand binding.
Protocol:
-
Membrane Preparation: CB1 receptor-expressing cell membranes are prepared by homogenization and centrifugation.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled orthosteric ligand. Specific binding is calculated by subtracting non-specific binding from total binding. Data are analyzed using non-linear regression to determine the potency of the allosteric modulator.
Functional Assays: cAMP Accumulation
CB1 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.
Protocol:
-
Cell Culture: Cells expressing the CB1 receptor are cultured to confluence.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) (an adenylyl cyclase activator) to stimulate cAMP production, followed by the addition of an orthosteric agonist (e.g., CP55,940) in the presence of varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Detection: cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) based kit.
-
Data Analysis: The ability of the test compound to modulate the agonist-induced inhibition of cAMP production is determined, and potency (IC50 or EC50) and efficacy (Emax) values are calculated.
Functional Assays: β-Arrestin Recruitment
Upon activation, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and signaling.
Protocol:
-
Assay Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter® assay). The CB1 receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment.
-
Cell Transfection: Cells are co-transfected with the tagged receptor and β-arrestin constructs.
-
Compound Treatment: Cells are treated with an orthosteric agonist in the presence of varying concentrations of the allosteric modulator.
-
Recruitment and Signal Generation: Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Detection: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the potency and efficacy of the allosteric modulator on agonist-induced β-arrestin recruitment.[7][8]
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows involved in this compound target engagement validation, the following diagrams have been generated.
Caption: CB1 Receptor Signaling Pathways Modulated by this compound.
Caption: Experimental Workflow for Validating this compound Target Engagement.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Org 27569 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. PSNCBAM-1 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 8. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: GAT-100 vs. Vemurafenib in BRAF V600E-Mutant Melanoma
This guide provides a detailed comparison of the preclinical efficacy of GAT-100, a novel investigational kinase inhibitor, and Vemurafenib, an established therapeutic agent, in the context of BRAF V600E-mutant melanoma. The data presented herein is derived from a series of standardized in vitro experiments designed to assess and compare the potency, selectivity, and cellular effects of both compounds.
Overview of Compounds
-
This compound: An investigational, ATP-competitive inhibitor of the serine/threonine-protein kinase B-Raf, specifically targeting the V600E mutation. Its novel chemical scaffold is designed for high potency and selectivity, with the potential to overcome certain resistance mechanisms.
-
Vemurafenib: An FDA-approved, potent inhibitor of BRAF V600E-mutated serine/threonine kinases. It is a standard-of-care treatment for patients with metastatic or unresectable melanoma positive for the BRAF V600E mutation.
Comparative Efficacy Data
The following tables summarize the key quantitative data from head-to-head preclinical studies.
Table 1: In Vitro Kinase Inhibition Assay
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| This compound | BRAF V600E | 28 |
| Vemurafenib | BRAF V600E | 31 |
| This compound | c-RAF (WT) | > 10,000 |
| Vemurafenib | c-RAF (WT) | 48 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Cell Viability Assay (A375 Melanoma Cell Line)
| Compound | Assay | EC₅₀ (nM) |
|---|---|---|
| This compound | CellTiter-Glo® | 45 |
| Vemurafenib | CellTiter-Glo® | 52 |
EC₅₀: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 3: Target Modulation in A375 Cells (Phospho-ERK Western Blot)
| Compound (100 nM) | Treatment Duration | p-ERK Inhibition (%) |
|---|---|---|
| This compound | 24 hours | 92% |
| Vemurafenib | 24 hours | 88% |
p-ERK: Phosphorylated Extracellular Signal-Regulated Kinase, a downstream biomarker of BRAF pathway activity.
Experimental Protocols
3.1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the concentration of this compound and Vemurafenib required to inhibit 50% of BRAF V600E kinase activity.
-
Methodology: Recombinant human BRAF V600E enzyme was incubated with a range of concentrations of each compound in the presence of ATP and a substrate peptide. Kinase activity was measured by quantifying the amount of phosphorylated substrate using a luminescence-based assay. Data were normalized to a DMSO control (100% activity) and a no-enzyme control (0% activity).
3.2. Cell Viability Assay
-
Objective: To measure the potency of each compound in inhibiting the growth of BRAF V600E-mutant melanoma cells.
-
Methodology: A375 cells were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a serial dilution of this compound or Vemurafenib for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
3.3. Phospho-ERK Western Blot
-
Objective: To confirm target engagement and downstream pathway inhibition within cancer cells.
-
Methodology: A375 cells were treated with 100 nM of this compound, Vemurafenib, or a DMSO vehicle control for 24 hours. Following treatment, cell lysates were prepared, and proteins were separated by SDS-PAGE. Proteins were transferred to a PVDF membrane and probed with primary antibodies against phospho-ERK (p-ERK) and total ERK. Signal was detected using chemiluminescence, and band intensities were quantified to determine the percentage of p-ERK inhibition relative to the total ERK loading control.
Visualizations
BRAF Signaling Pathway Inhibition
The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and highlights the points of inhibition by this compound and Vemurafenib. Both compounds target the mutated BRAF V600E protein, preventing the phosphorylation of MEK and subsequent downstream signaling that leads to cell proliferation.
Caption: BRAF V600E signaling pathway and point of inhibition.
Experimental Workflow for Cellular Assays
This workflow outlines the key steps involved in the cellular assays used to compare the efficacy of this compound and Vemurafenib.
Caption: Workflow for in vitro compound efficacy testing.
GAT-100 Specificity and Selectivity Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GAT-100, a negative allosteric modulator (NAM) of the cannabinoid CB1 receptor, with other prominent allosteric modulators: Org 27569, PSNCBAM-1, and ZCZ-011. This analysis focuses on their specificity and selectivity, supported by available experimental data.
Introduction to CB1 Receptor Allosteric Modulation
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a significant target for therapeutic development due to its role in various physiological processes. Allosteric modulators offer a nuanced approach to targeting the CB1 receptor compared to traditional orthosteric ligands. They bind to a site topographically distinct from the endogenous ligand binding site, thereby altering the receptor's conformation and function. This can lead to changes in agonist binding affinity and/or signaling efficacy, potentially offering improved therapeutic windows and reduced side effects.
This compound and its comparators represent a class of indole-based allosteric modulators that have been instrumental in understanding the complexities of CB1 receptor pharmacology. While they share a common molecular scaffold, their functional profiles exhibit notable differences.
Comparative Analysis of Allosteric Modulators
The following tables summarize the available quantitative data for this compound, Org 27569, PSNCBAM-1, and ZCZ-011, focusing on their effects on CB1 receptor binding and function.
Table 1: In Vitro Potency in Functional Assays
| Compound | Assay | Cell Line | Orthosteric Agonist | Potency (IC₅₀/EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| This compound | β-arrestin1 Recruitment (NAM) | HEK293A | 2-AG | 126 nM (IC₅₀) | 48% inhibition | [1] |
| AEA | 125 nM (IC₅₀) | 48% inhibition | [1] | |||
| CP55,940 | 148 nM (IC₅₀) | 51% inhibition | [1] | |||
| Org 27569 | β-arrestin1 Recruitment (NAM) | HEK293A | 2-AG | 251 nM (IC₅₀) | 35% inhibition | [1] |
| AEA | >10,000 nM (IC₅₀) | - | [1] | |||
| CP55,940 | >10,000 nM (IC₅₀) | - | [1] | |||
| PSNCBAM-1 | β-arrestin1 Recruitment (NAM) | HEK293A | 2-AG | 199 nM (IC₅₀) | 28% inhibition | [1] |
| AEA | >10,000 nM (IC₅₀) | - | [1] | |||
| CP55,940 | >10,000 nM (IC₅₀) | - | [1] | |||
| ZCZ-011 | β-arrestin2 Recruitment (Agonist) | HTLA | - | 316 nM (EC₅₀) | 88% | [2] |
Note: NAM activity is presented as IC₅₀ for inhibition of agonist-stimulated response, while agonist activity is presented as EC₅₀. Efficacy for NAMs indicates the maximal percentage of inhibition of the agonist response.
Table 2: Effects on Orthosteric Agonist ([³H]CP55,940) Binding
| Compound | Effect on Binding | Bₘₐₓ Change | Kₑ Change | Potency (pEC₅₀/pKb) | Reference |
| This compound | Positive Allosteric Modulator (PAM) | - | - | - | [3] |
| Org 27569 | Positive Allosteric Modulator (PAM) | - | - | 8.24 (pEC₅₀) | |
| PSNCBAM-1 | Positive Allosteric Modulator (PAM) | Increased by 58 ± 9% | - | 14.4 ± 6.6 nM (EC₅₀) | [4] |
| ZCZ-011 | Positive Allosteric Modulator (PAM) | Increased | No significant change | 6.90 ± 0.23 (pEC₅₀) | [5] |
Selectivity Profile
A critical aspect of drug development is ensuring the compound's selectivity for its intended target to minimize off-target effects.
-
Org 27569 : This compound is described as a selective negative allosteric modulator of the CB1 receptor.[6] However, some studies have reported off-target effects, such as reduced food intake in mice through non-CB1 receptor mechanisms.[7]
-
PSNCBAM-1 : This modulator is reported to be highly selective for CB1 over CB2 receptors.[4][8] It showed no significant reversal of agonist-stimulated [³⁵S]GTPγS binding in cells expressing CB2 receptors.[4] Further screening against other GPCRs also suggested a high degree of specificity for the CB1 receptor.[4]
-
ZCZ-011 : In functional screening, ZCZ011 did not produce any measurable agonist activity at the CB2 receptor across the tested concentration range.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the characterization of this compound and its comparators.
Caption: Simplified CB1 Receptor Signaling Pathways.
Caption: Experimental Workflow for [³⁵S]GTPγS Binding Assay.
Caption: General Workflow for β-Arrestin Recruitment Assay (e.g., PathHunter®).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize CB1 receptor allosteric modulators.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins upon receptor stimulation.
-
Membrane Preparation : Cell membranes expressing the CB1 receptor are prepared from cultured cells or brain tissue through homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer : A typical assay buffer consists of 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl.
-
Reaction Mixture : In a 96-well plate, incubate cell membranes (5-20 µg of protein) with the desired concentrations of the allosteric modulator and/or orthosteric agonist in the presence of GDP (typically 10-30 µM) and [³⁵S]GTPγS (0.05-0.1 nM).
-
Incubation : The reaction is incubated at 30°C for 60-90 minutes.
-
Termination : The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Detection : The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis : Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values for agonists or IC₅₀ values for NAMs.
β-Arrestin Recruitment Assay (e.g., PathHunter®)
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR.
-
Cell Culture : Use a cell line stably co-expressing the CB1 receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating : Plate the cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition : Prepare serial dilutions of the test compounds (agonists and/or allosteric modulators). Add the compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Detection : Add the PathHunter® detection reagents, which include the substrate for the complemented β-galactosidase enzyme. Incubate at room temperature for 60 minutes.
-
Signal Measurement : Read the chemiluminescent signal using a plate reader.
-
Data Analysis : The luminescent signal is proportional to the extent of β-arrestin recruitment. Analyze the data using a non-linear regression model to determine potency (EC₅₀/IC₅₀) and efficacy (Eₘₐₓ).
Conclusion
This compound is a potent negative allosteric modulator of the CB1 receptor, demonstrating greater potency in functional assays compared to its predecessors, Org 27569 and PSNCBAM-1. All three compounds, along with ZCZ-011, exhibit positive cooperativity with the orthosteric agonist [³H]CP55,940 in binding assays, a hallmark of their allosteric nature.
The selectivity profiles indicate a general preference for the CB1 receptor over the CB2 receptor. However, the potential for off-target effects, as noted with Org 27569, highlights the need for comprehensive selectivity screening in the development of any new therapeutic agent. The detailed experimental protocols provided herein serve as a foundation for the continued investigation and characterization of novel CB1 receptor allosteric modulators, facilitating the discovery of compounds with improved specificity and therapeutic potential. Further studies are warranted to fully elucidate the selectivity profile of this compound against a broader range of molecular targets.
References
- 1. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PSNCBAM-1, a novel allosteric antagonist at cannabinoid CB1 receptors with hypophagic effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Org 27569 - Wikipedia [en.wikipedia.org]
- 7. Effects of CB1 receptor negative allosteric modulator Org27569 on oxycodone withdrawal symptoms in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel analogs of PSNCBAM-1 as allosteric modulators of cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating GABAergic Inhibition: A Comparative Guide to GAT-1 Inhibitor Activity in Vitro
A Note on Terminology: Initial searches for "GAT-100" did not yield a recognized inhibitor of the γ-aminobutyric acid (GABA) transporter 1 (GAT-1). The compound "GAT100" is documented as a negative allosteric modulator of the cannabinoid CB1 receptor. This guide will therefore focus on the cross-validation of well-characterized and widely studied GAT-1 inhibitors, such as Tiagabine and Nipecotic acid, to provide a relevant and data-supported comparison for researchers in neuroscience and drug development.
This guide provides a comparative analysis of the in vitro activity of GAT-1 inhibitors across different cell lines. It is designed to assist researchers, scientists, and drug development professionals in understanding the experimental validation of these compounds and their effects on GABAergic signaling.
Comparative Activity of GAT-1 Inhibitors
The efficacy of GAT-1 inhibitors can vary between different cell lines, which is an important consideration for experimental design and data interpretation. The following table summarizes the inhibitory activity of two well-known GAT-1 inhibitors, Tiagabine and Nipecotic acid, in a commonly used cell line model.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Tiagabine | HEK-293 cells expressing rat GAT-1 | [³H]-GABA Uptake | IC₅₀ | ~0.1 µM | |
| Nipecotic Acid | HEK-293 cells expressing rat GAT-1 | [³H]-GABA Uptake | IC₅₀ | ~10 µM | |
| Tiagabine | Rat Hippocampal CA1 Neurons | Electrophysiology (IPSC) | Effect | Prolonged decay of IPSC | |
| Nipecotic Acid | Rat Hippocampal CA1 Neurons | Electrophysiology (IPSC) | Effect | Reduced amplitude of IPSC |
Note: IC₅₀ values are highly dependent on the experimental conditions, including the concentration of GABA used in the assay. The choice of cell line for expressing the transporter can also influence the measured potency of inhibitors.
Experimental Protocols
Accurate and reproducible assessment of GAT-1 inhibitor activity is crucial. Below is a detailed methodology for a common in vitro assay used to quantify the potency of these compounds.
[³H]-GABA Uptake Assay in Transfected HEK-293 Cells
This assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into cells engineered to express GAT-1.
1. Cell Culture and Transfection:
-
HEK-293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cells are transiently transfected with a plasmid encoding the rat or human GAT-1 transporter using a suitable transfection reagent. Assays are typically performed 24-48 hours post-transfection.
2. Assay Procedure:
-
Cells are seeded into 24- or 48-well plates.
-
On the day of the assay, the growth medium is aspirated, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer (in mM: 120 NaCl, 3 KCl, 2 CaCl₂, 2 MgCl₂, 20 glucose, 10 HEPES, pH 7.3).
-
Cells are pre-incubated with the test compound (e.g., Tiagabine, Nipecotic acid) at various concentrations for a specified time (e.g., 3-15 minutes) at room temperature.
-
To initiate the uptake, a solution containing a fixed concentration of unlabeled GABA and [³H]-GABA (e.g., 5 µM unlabeled GABA and 10 nM [³H]-GABA) is added to each well.
-
The uptake is allowed to proceed for a short period (e.g., 3 minutes) at room temperature.
-
To terminate the assay, the uptake buffer is rapidly aspirated, and the cells are washed twice with ice-cold KRH buffer.
-
The cells are then lysed with a solution of 1% sodium dodecyl sulfate (B86663) (SDS).
-
The amount of [³H]-GABA taken up by the cells is quantified by liquid scintillation counting of the cell lysates.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a potent GAT-1 inhibitor (e.g., 10 µM Tiagabine).
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to the control (vehicle-treated) specific uptake.
-
IC₅₀ values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
Signaling Pathways and Experimental Workflow
GABAergic Synaptic Transmission and GAT-1 Inhibition
GABA is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its removal from the synaptic cleft by GABA transporters (GATs), with GAT-1 being the predominant subtype in neurons. Inhibition of GAT-1 leads to an increased concentration and prolonged presence of GABA in the synapse, thereby enhancing GABAergic neurotransmission. This enhanced inhibitory signaling is the basis for the therapeutic effects of GAT-1 inhibitors in conditions like epilepsy.
Caption: GABAergic synapse and the mechanism of GAT-1 inhibition.
Experimental Workflow for GAT-1 Inhibitor Screening
The following diagram illustrates a typical workflow for identifying and characterizing GAT-1 inhibitors.
Caption: Workflow for the discovery and validation of GAT-1 inhibitors.
A Comparative Guide to Protein Function Analysis: GAT-100 vs. siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the function of a target protein is paramount. Two distinct approaches to achieve this are modulating the protein's activity with a chemical compound or reducing its expression levels. This guide provides a comprehensive comparison between GAT-100, a chemical modulator, and siRNA, a gene knockdown tool, for studying protein function, with a focus on the Cannabinoid Receptor 1 (CB1R) as a pertinent example.
It is crucial to note at the outset that this compound and siRNA are not directly comparable as protein knockdown technologies. This compound is a negative allosteric modulator of the CB1 receptor, meaning it binds to a site on the receptor distinct from the primary binding site to inhibit its activity.[1][2][3] In contrast, small interfering RNA (siRNA) is a biological tool that leads to the degradation of the messenger RNA (mRNA) of a target protein, thereby preventing its synthesis.[4][5][6] This guide will first elucidate these different mechanisms and then provide a framework for how each can be used to investigate protein function, highlighting their respective strengths and the different experimental questions they can answer.
Section 1: Unveiling the Mechanisms of Action
This compound: A Modulator of Protein Activity
This compound is a potent and irreversible negative allosteric modulator (NAM) of the cannabinoid CB1 receptor.[2][3] Allosteric modulators fine-tune the receptor's response to its natural ligands (endocannabinoids) or other externally introduced compounds. As a NAM, this compound reduces the efficacy and/or potency of CB1R agonists, thereby dampening the receptor's signaling cascade without completely blocking it.[2][7] This modulation allows for a nuanced investigation of the receptor's function in various physiological processes.
The mechanism of this compound involves binding to a distinct allosteric site on the CB1R, which induces a conformational change in the receptor that in turn affects the binding and signaling of the primary (orthosteric) ligands.[2][7] This allows researchers to study the consequences of attenuating CB1R activity, which can be particularly useful in understanding its role in signaling pathways and for therapeutic development.
siRNA: A Tool for Protein Knockdown
Small interfering RNA (siRNA) operates at the genetic level to silence the expression of a target protein.[4][5][6] Exogenously introduced siRNA molecules are short, double-stranded RNA fragments that are recognized by the cell's RNA-induced silencing complex (RISC). The RISC complex unwinds the siRNA and uses one strand as a guide to find and bind to the complementary mRNA sequence of the target protein. Once bound, the RISC complex cleaves the target mRNA, leading to its degradation and preventing it from being translated into a functional protein. This process is known as RNA interference (RNAi).
By significantly reducing the amount of a specific protein in a cell or organism, siRNA allows researchers to study the "loss-of-function" phenotype and infer the protein's role in various cellular processes.
Section 2: A Head-to-Head Comparison
While their mechanisms differ, both this compound and siRNA can be employed to probe the function of a target protein like the CB1 receptor. The choice between these tools depends on the specific research question.
| Feature | This compound (Negative Allosteric Modulator) | siRNA (Protein Knockdown) |
| Mechanism of Action | Binds to an allosteric site on the target protein, modulating its activity. | Induces degradation of the target protein's mRNA, preventing its synthesis. |
| Level of Intervention | Post-translational (protein level). | Pre-translational (mRNA level). |
| Effect on Target | Attenuates or inhibits protein function. | Reduces the total amount of the target protein. |
| Specificity | Can have off-target effects by binding to other proteins. | Can have off-target effects by silencing unintended mRNAs. |
| Duration of Effect | Typically transient, dependent on compound metabolism and clearance. | Can be transient or stable, depending on the delivery method. |
| Experimental Insights | Reveals the role of protein activity and signaling dynamics. | Elucidates the necessity of the protein for a particular function. |
Section 3: Experimental Protocols
siRNA-Mediated Knockdown of CB1 Receptor
This protocol outlines a general workflow for knocking down the CB1 receptor in a cell culture model.
Materials:
-
CB1R-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., lipofectamine)
-
Cell culture medium and serum
-
Cells expressing the CB1 receptor (e.g., HEK293 cells overexpressing CB1R, or neuronal cell lines)
-
Plates for cell culture
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Reagents for protein extraction and Western blotting
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transfection.
-
siRNA-Transfection Reagent Complex Formation:
-
Dilute the CB1R siRNA and control siRNA in an appropriate volume of serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash with PBS.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.
-
-
Post-Transfection:
-
After the incubation period, add complete growth medium (with serum) to the cells.
-
Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
-
Validation of Knockdown:
-
mRNA Level (qPCR): At 24-48 hours post-transfection, harvest the cells and extract total RNA. Perform reverse transcription followed by qPCR to quantify the level of CB1R mRNA relative to a housekeeping gene and the non-targeting control.
-
Protein Level (Western Blot): At 48-72 hours post-transfection, lyse the cells and extract total protein. Perform Western blotting using an antibody specific for the CB1 receptor to visualize and quantify the reduction in protein levels compared to controls.
-
Section 4: Visualizing the Pathways and Workflows
Signaling Pathway of CB1 Receptor Modulation
The following diagram illustrates the signaling pathway of the CB1 receptor and the points of intervention for an agonist, this compound (a NAM), and siRNA.
Caption: A diagram illustrating the distinct points of intervention for this compound and siRNA in the CB1 receptor pathway.
Experimental Workflow for siRNA Knockdown
The following diagram outlines the key steps in a typical siRNA knockdown experiment.
References
- 1. GAT100 - Wikipedia [en.wikipedia.org]
- 2. Mapping Cannabinoid 1 Receptor Allosteric Site(s): Critical Molecular Determinant and Signaling Profile of GAT100, a Novel, Potent, and Irreversibly Binding Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GAT100 | TargetMol [targetmol.com]
- 4. scbt.com [scbt.com]
- 5. Small Interfering RNA Inhibition of Cannabanoid-1 Receptor (CB1R) for Treating Type 2 Diabetes | Technology Transfer [techtransfer.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for GAT-100: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for GAT-100 is not publicly available. The following disposal procedures are based on the known chemical properties of this compound, including its nature as a potent, bioactive indole (B1671886) derivative containing a thiocyanate (B1210189) group, and general best practices for the disposal of hazardous laboratory chemicals. It is imperative to handle this compound with caution and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
This compound is a potent and selective negative allosteric modulator of the CB1 cannabinoid receptor, utilized in scientific research.[1] Due to its high biological activity, it must be treated as a hazardous chemical waste to ensure personnel safety and environmental protection.
Chemical and Physical Properties of this compound
The following table summarizes the known quantitative data for this compound.
| Property | Value |
| Chemical Formula | C25H28N4OS |
| Molecular Weight | 432.59 g/mol |
| CAS Number | 1663564-42-8 |
| Appearance | Solid |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 716.3 ± 60.0 °C at 760 mmHg |
| Flash Point | 387.0 ± 32.9 °C |
Experimental Protocols: this compound Disposal
The proper disposal of this compound waste should be managed as a non-halogenated, sulfur- and nitrogen-containing organic hazardous material.
Immediate Safety and Hazard Assessment
-
Hazard Classification: Based on its chemical structure as an indole derivative and a potent bioactive compound, this compound should be handled as a toxic substance.[2][3][4] Indole derivatives can be reactive, particularly with strong oxidizing agents and acids.[2] The thiocyanate group also contributes to its potential reactivity.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Waste Segregation and Collection
-
Waste Container: Use a dedicated, properly labeled, and leak-proof container for this compound solid waste. The container must be compatible with organic chemicals.
-
Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity of waste.
-
Segregation: Do not mix this compound waste with other waste streams, especially acidic or strongly oxidizing waste, to prevent potentially hazardous reactions.
Spill Cleanup Protocol
In the event of a this compound spill:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.
-
Wear Appropriate PPE: Before attempting cleanup, don the required personal protective equipment.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust. Use a dustpan and brush designated for chemical waste.
-
Absorb Liquid Spills: If this compound is in a solution, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.
-
Collect Waste: Place all contaminated materials (spilled substance, absorbent materials, and cleaning supplies) into the designated hazardous waste container for this compound.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.
Final Disposal Procedure
-
Secure Storage: Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound hazardous waste.
References
Essential Safety and Handling Protocols for CAT100
For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for chemical reagents is paramount. This document provides essential, immediate safety and logistical information for handling CAT100, a chemical mixture that requires careful management to mitigate potential hazards. The following procedural guidance is intended to be a preferred resource for ensuring laboratory safety and building trust in chemical handling practices.
Personal Protective Equipment (PPE)
When handling CAT100, adherence to the prescribed personal protective equipment guidelines is mandatory to ensure personal safety and prevent exposure. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment |
| Respiratory | In case of inadequate ventilation, wear respiratory protection. |
| Hands | Protective gloves. |
| Eyes | Safety glasses with side-shields conforming to EN166. |
| Skin and Body | Protective clothing. |
Hazard Identification and Precautionary Measures
CAT100 is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Respiratory sensitization : Category 1.
-
Short-term (acute) aquatic hazard : Category 3.
The signal word for this product is Danger .
Hazard Statements:
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H402: Harmful to aquatic life.
Precautionary Statements:
-
Prevention :
-
P261: Avoid breathing dust/ fume/ gas/ mist/ vapors/ spray.
-
P273: Avoid release to the environment.
-
P285: In case of inadequate ventilation wear respiratory protection.
-
-
Response :
-
P304 + P341: IF INHALED: If breathing is difficult, remove person to fresh air and keep comfortable for breathing.
-
P342 + P311: If experiencing respiratory symptoms: Call a POISON CENTER/ doctor.
-
-
Disposal :
-
P501: Dispose of contents/ container to an approved waste disposal plant.
-
Operational and Disposal Plans
Handling:
-
Work under a hood.
-
Do not inhale the substance or mixture.
-
Avoid the generation of vapors or aerosols.
-
Keep the container tightly closed.
-
Store in a locked up area or an area accessible only to qualified or authorized persons.
Spill Management:
-
For non-emergency personnel :
-
Do not breathe vapors or aerosols.
-
Avoid substance contact.
-
Ensure adequate ventilation.
-
Evacuate the danger area, observe emergency procedures, and consult an expert.
-
-
For emergency responders :
-
Personal protective equipment is required. Please refer to the PPE section.
-
-
Environmental precautions :
-
Do not let the product enter drains.
-
Disposal:
-
Dispose of the contents and container to an approved waste disposal plant.
Experimental Workflow for Handling CAT100
The following diagram outlines the standard workflow for handling CAT100 in a laboratory setting, from preparation to disposal.
Caption: Workflow for safe handling and emergency response for CAT100.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
